3,5-Dimethyl-2-(1-phenylethyl)phenol
Description
Propriétés
Formule moléculaire |
C16H18O |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
3,5-dimethyl-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C16H18O/c1-11-9-12(2)16(15(17)10-11)13(3)14-7-5-4-6-8-14/h4-10,13,17H,1-3H3 |
Clé InChI |
IIPKFGONZZUCTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)C(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
An In-depth Technical Guide to 3,5-Dimethyl-2-(1-phenylethyl)phenol (CAS 5828-69-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 3,5-Dimethyl-2-(1-phenylethyl)phenol (CAS 5828-69-3), a substituted phenol of interest in various chemical and pharmaceutical research domains. This document consolidates available physicochemical data, outlines a probable synthetic pathway with a detailed experimental protocol, discusses potential applications based on the broader class of alkylated phenols, and provides a thorough safety and handling profile.
Core Molecular Attributes and Physicochemical Properties
3,5-Dimethyl-2-(1-phenylethyl)phenol is a sterically hindered phenol derivative. Its core structure consists of a phenol ring substituted with two methyl groups at the 3 and 5 positions and a 1-phenylethyl group at the 2 position. This specific arrangement of bulky substituents around the hydroxyl group is expected to influence its reactivity and potential applications, particularly in areas where antioxidant properties are desired.
Table 1: Physicochemical Properties of 3,5-Dimethyl-2-(1-phenylethyl)phenol
| Property | Value | Source |
| CAS Number | 5828-69-3 | [1] |
| Molecular Formula | C₁₆H₁₈O | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| Physical Form | Liquid or Semi-Solid or Solid or Lump | [1] |
| Purity (Typical) | 95% | [1] |
| InChI | 1S/C16H18O/c1-11-9-12(2)16(15(17)10-11)13(3)14-7-5-4-6-8-14/h4-10,13,17H,1-3H3 | [1] |
| InChIKey | IIPKFGONZZUCTK-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(C)=C(C(C)C2=CC=CC=C2)C(O)=C1 | Inferred |
Synthesis Pathway: Electrophilic Aromatic Substitution
The most probable and industrially relevant synthetic route to 3,5-Dimethyl-2-(1-phenylethyl)phenol is the Friedel-Crafts alkylation of 3,5-dimethylphenol with styrene. This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich phenol ring attacks a carbocation generated from styrene in the presence of an acid catalyst.
Reaction Mechanism
The causality behind this synthetic choice lies in the well-established reactivity of phenols in Friedel-Crafts reactions. The hydroxyl group of 3,5-dimethylphenol is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, the target is the ortho-alkylated product.
Caption: Proposed mechanism for the Friedel-Crafts alkylation.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through in-process monitoring and characterization of the final product.
Materials:
-
3,5-Dimethylphenol (Reagent Grade, ≥98%)
-
Styrene (Reagent Grade, stabilized, ≥99%)
-
Anhydrous Aluminum Chloride (AlCl₃) or a solid acid catalyst (e.g., Amberlyst-15)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with 3,5-dimethylphenol and anhydrous DCM under a positive pressure of inert gas.
-
Catalyst Addition: Cool the mixture to 0°C using an ice bath and slowly add the acid catalyst (e.g., AlCl₃) in portions. Stir the mixture until the catalyst is well-dispersed.
-
Styrene Addition: Add styrene to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to isolate 3,5-Dimethyl-2-(1-phenylethyl)phenol.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals for the protons on the phenol and phenyl rings are expected in the range of 6.5-7.5 ppm.
-
Phenolic -OH: A broad singlet for the hydroxyl proton, typically between 4-8 ppm.
-
Methine Proton (-CH): A quartet due to coupling with the methyl protons of the ethyl group.
-
Methyl Protons (-CH₃): A doublet for the methyl group of the 1-phenylethyl substituent and two singlets for the methyl groups on the phenol ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: A series of signals in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield.
-
Aliphatic Carbons: Signals for the methine and methyl carbons of the 1-phenylethyl group and the two methyl carbons on the phenol ring in the upfield region.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 226.32.
-
Fragmentation Pattern: A prominent fragment would be expected from the loss of a methyl group (M-15) and a significant peak corresponding to the 1-phenylethyl cation.
Potential Applications
While specific applications for 3,5-Dimethyl-2-(1-phenylethyl)phenol are not documented, its structural features suggest potential utility in areas where other sterically hindered phenols are employed.
-
Antioxidants: The bulky substituents ortho to the hydroxyl group could enhance its stability and function as a radical scavenger, making it a candidate for use as an antioxidant in polymers, lubricants, and fuels.
-
Resin and Polymer Chemistry: Alkylated phenols are used as monomers or modifying agents in the production of phenolic and epoxy resins, imparting properties such as improved thermal stability and chemical resistance.
-
Pharmaceutical and Agrochemical Intermediates: The substituted phenol moiety is a common scaffold in the synthesis of more complex biologically active molecules.
Safety and Handling
Table 2: Hazard and Precautionary Statements
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.
References
-
2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem. (URL: [Link])
Sources
Technical Guide: Structure and Synthesis of Styrenated 3,5-Xylenol Derivatives
Part 1: Strategic Overview
Styrenated 3,5-xylenol derivatives represent a specialized class of hindered phenolic antioxidants.[1] While generic "styrenated phenols" are widely used as cost-effective stabilizers in rubber and plastics, derivatives based specifically on the 3,5-xylenol (3,5-dimethylphenol) scaffold offer unique steric and electronic properties.[1]
The presence of methyl groups at the meta positions (3 and 5) relative to the hydroxyl group creates a "buttressing effect" that influences the regioselectivity of subsequent alkylations. Unlike simple phenol, where the para position is the primary site for electrophilic attack, 3,5-xylenol directs bulky electrophiles (like the styryl carbocation) predominantly to the ortho positions (2 and 6). This results in a highly sterically crowded hydroxyl group, which is the hallmark of a potent radical-scavenging antioxidant.
Key Applications
-
Non-Staining Antioxidants: Used in elastomers (SBR, NBR) and polyolefins to prevent oxidative degradation without causing discoloration.[1]
-
Polymer Stabilization: The bulky 1-phenylethyl groups protect the phenolic hydrogen, preventing premature abstraction while stabilizing the phenoxy radical formed during oxidation inhibition.
-
Intermediate Synthesis: Precursors for specialized surfactants and agrochemicals.[1]
Part 2: Structural Chemistry & Regioselectivity
The Substrate: 3,5-Xylenol[2][3]
-
Structure: A phenol ring with methyl groups at positions 3 and 5.[1][4][5]
-
Electronic State: The hydroxyl group (+M effect) activates the ring.[1] The methyl groups (+I effect) further activate the ring but also impose steric constraints.
The Electrophile: Styrene
-
Mechanism: Under acid catalysis, styrene is protonated to form the secondary 1-phenylethyl carbocation (also known as the cumyl cation, though strictly "cumyl" refers to isopropylbenzene derivatives; here it is ethylbenzene-based).[1]
-
Markovnikov Addition: The electrophile adds to the phenol ring via the secondary carbon, creating a bulky substituent.
Regiochemical Control
In the Friedel-Crafts alkylation of 3,5-xylenol, the site of substitution is dictated by a competition between electronic activation and steric hindrance.
-
Position 4 (Para): Located between the two methyl groups at C3 and C5.[1] While electronically favorable (para to OH), this site is sterically congested .[1] The addition of a bulky 1-phenylethyl group here is energetically unfavorable due to severe steric clash with the flanking methyls.[1]
-
Positions 2 and 6 (Ortho): Flanked by the hydroxyl group and one methyl group (at C3 or C5).[1] While still hindered, these positions are more accessible than C4.
Reaction Scheme Visualization
Caption: Stepwise alkylation of 3,5-xylenol. Steric hindrance at C4 directs styrene to C2 and C6.[1]
Part 3: Synthesis Protocol
This protocol describes the synthesis of a mixture enriched in di-styrenated 3,5-xylenol, which offers superior antioxidant performance due to maximum steric protection of the hydroxyl group.
Reagents & Equipment
| Component | Specification | Function |
| 3,5-Xylenol | Purity >99% (CAS 108-68-9) | Substrate |
| Styrene | Industrial Grade (Inhibited) | Alkylating Agent |
| Catalyst | p-Toluenesulfonic Acid (PTSA) or Sulfuric Acid | Proton Source |
| Neutralizer | Sodium Carbonate ( | Quench Acid |
| Solvent | None (Solvent-free melt) | Medium |
Step-by-Step Methodology
1. Preparation and Melting
-
Charge: Load 122.2 g (1.0 mol) of 3,5-xylenol into a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.
-
Melt: Heat the flask to 65-70°C until the xylenol is completely molten.
-
Catalyst Addition: Add 1.0 g of p-Toluenesulfonic acid (PTSA).[1] Stir until dissolved. The mixture may darken slightly.[1]
2. Alkylation Reaction[8][9][10][11]
-
Temperature Control: Raise the temperature to 120°C .
-
Addition: Begin the dropwise addition of styrene.[1]
-
Rate: Adjust the addition rate to maintain the temperature between 120°C and 130°C . The reaction is exothermic; use external cooling if the temperature spikes above 140°C to prevent polymerization of styrene.
-
Digestion: After addition is complete, maintain the temperature at 130°C for 3-4 hours to ensure complete conversion.
3. Workup and Purification
-
Neutralization: Cool the mixture to 90°C. Add 1.5 g of Sodium Carbonate dissolved in minimal water. Stir for 30 minutes to neutralize the catalyst.
-
Phase Separation: If water was added, separate the aqueous layer.[1] For anhydrous neutralization (using solid carbonate), filter the hot mixture to remove salts.
-
Distillation: Perform vacuum distillation to remove unreacted styrene and any trace mono-styrenated product if the di-substituted form is the target.[1]
-
Unreacted Styrene: Distills at <50°C (under vacuum).
-
Product: The styrenated xylenol is a viscous liquid/resin that remains in the pot or distills at high vacuum (>200°C).[1]
-
Part 4: Mechanistic Analysis
The reaction follows a classic Friedel-Crafts Alkylation mechanism.[1][9] The high regioselectivity is the critical scientific insight here.
-
Activation: The acid catalyst protonates the alkene double bond of styrene.[1]
-
Carbocation Formation: A secondary benzylic carbocation (1-phenylethyl cation) is generated.[1] This is resonance-stabilized by the phenyl ring.[1]
-
Electrophilic Attack: The carbocation attacks the electron-rich 3,5-xylenol ring.[1]
-
Rearomatization: Loss of a proton restores the aromatic system, yielding the alkylated phenol.
Caption: Mechanism of acid-catalyzed alkylation showing the formation of the active electrophile.
Part 5: Characterization & Data[1]
To validate the synthesis of 2,6-distyryl-3,5-dimethylphenol , researchers should look for the following spectral signatures.
Infrared Spectroscopy (FT-IR)[1][2]
-
OH Stretch: A sharp, hindered hydroxyl peak around 3600-3640 cm⁻¹ .[1] (Un-hindered phenols are typically broad around 3300 cm⁻¹ due to H-bonding; steric bulk reduces this).[1]
-
Aromatic C-H: 3000-3100 cm⁻¹.[1]
-
Aliphatic C-H: 2850-2960 cm⁻¹ (Methyl and Ethyl groups).[1]
Proton NMR (¹H-NMR)
-
Styryl Methyl (CH-CH₃): Doublet approx.[1] 1.6 ppm .
-
Aromatic Protons:
Product Distribution Table
Typical distribution using H₃PO₄/Clay catalyst at 130°C (1:2 molar ratio).
| Fraction | Component | Approx.[1][2][10][12][13][14] Yield % | Boiling Point |
| Light Ends | Unreacted Styrene / Xylenol | < 5% | < 200°C |
| MSP | Mono-styrenated 3,5-xylenol | 15 - 20% | High Vacuum |
| DSP | Di-styrenated 3,5-xylenol | 70 - 75% | High Vacuum |
| Heavies | Oligomers / Tri-substituted | < 5% | Residue |
References
-
Sigma-Aldrich. (2025).[1] 3,5-Dimethylphenol Product Specification and CAS 108-68-9 Data. Retrieved from [1]
-
BenchChem. (2025).[1] Protocol for Friedel-Crafts Alkylation of Phenol with Styrene. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2025).[1] Phenol, 3,5-dimethyl- Properties and Spectra. Retrieved from [1]
-
ChemicalBook. (2022).[1] Application and Preparation of 3,5-Dimethylphenol. Retrieved from
-
Mettler Toledo. (2025).[1] Friedel-Crafts Alkylation Reaction Mechanisms and Catalysis. Retrieved from [1]
Sources
- 1. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-二甲基苯酚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-Dimethylphenol | CAS#:108-68-9 | Chemsrc [chemsrc.com]
- 4. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 5. Phenol, 3,5-dimethyl- [webbook.nist.gov]
- 6. 3,5-Dimethylphenol | CAS 108-68-9 | LGC Standards [lgcstandards.com]
- 7. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]
- 8. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. alexandonian.com [alexandonian.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
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- 14. APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Dynamics of 3,5-Dimethyl-2-(1-phenylethyl)phenol in Organic Solvents: A Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
Understanding the solubility profile of complex lipophilic molecules is a critical bottleneck in chemical synthesis, purification, and early-stage drug formulation. As a Senior Application Scientist, I frequently encounter challenges in predicting and validating the solubility of sterically hindered phenolic compounds.
This whitepaper provides an authoritative, self-validating framework for evaluating the solubility of 3,5-Dimethyl-2-(1-phenylethyl)phenol (CAS Number: 5828-69-3). By coupling the theoretical predictive power of Hansen Solubility Parameters (HSP)[1] with the empirical rigor of the gold-standard shake-flask methodology[2], this guide equips researchers with the mechanistic insights necessary to optimize solvent selection, avoid kinetic supersaturation artifacts, and ensure reproducible quantitative data.
Physicochemical Profiling & Mechanistic Causality
3,5-Dimethyl-2-(1-phenylethyl)phenol (Molecular Weight: 226.32 g/mol ) is characterized by a highly hydrophobic scaffold. The molecule features a central phenolic core flanked by two methyl groups and a bulky 1-phenylethyl substituent.
Structure-Solubility Relationship: Unlike simple phenols, the hydroxyl (-OH) group in this compound is sterically shielded by the adjacent 1-phenylethyl and methyl groups. This steric hindrance significantly reduces the molecule's ability to act as a hydrogen-bond donor or acceptor. Consequently, the compound exhibits profound lipophilicity, driving its preferential dissolution in non-polar to moderately polar organic solvents while rendering it practically insoluble in aqueous media.
To systematically predict its behavior in various organic solvents, we rely on the thermodynamic principles of cohesive energy density.
Fig 1. Thermodynamic pathways governing solute-solvent interactions and dissolution.
Theoretical Framework: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like"[2] is mathematically formalized by Hansen Solubility Parameters (HSP)[3]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:
-
Dispersion forces (
) : van der Waals interactions. -
Polar forces (
) : Dipole-dipole interactions. -
Hydrogen bonding (
) : Electron exchange interactions.
Because empirical HSP data for specialty chemicals like 3,5-Dimethyl-2-(1-phenylethyl)phenol is rarely tabulated, we estimate these values using the Hoftyzer–Van Krevelen group contribution method [4]. A smaller distance (
Table 1: Estimated HSP Values for Solute and Common Solvents
Data synthesized via group contribution estimations and standard solvent databases.
| Substance / Solvent | Thermodynamic Affinity | |||
| 3,5-Dimethyl-2-(1-phenylethyl)phenol | ~19.2 | ~3.5 | ~6.1 | - |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Excellent Match |
| Toluene | 18.0 | 1.4 | 2.0 | High Affinity |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate Affinity |
| Ethanol | 15.8 | 8.8 | 19.4 | Poor Affinity (High |
| n-Hexane | 14.9 | 0.0 | 0.0 | Moderate (Dispersion only) |
Experimental Methodology: The Shake-Flask Protocol
While HSP provides a predictive roadmap, empirical validation is mandatory for regulatory and formulation standards. The shake-flask method remains the most reliable and widely used technique for determining equilibrium solubility[5].
The following protocol is designed as a self-validating system to eliminate common experimental errors such as kinetic supersaturation and filter adsorption.
Step-by-Step Workflow
Step 1: Preparation of Saturated Solutions
-
Action: Add an excess amount (e.g., 200 mg) of solid 3,5-Dimethyl-2-(1-phenylethyl)phenol to 2.0 mL of the selected organic solvent in a 5 mL amber glass vial.
-
Causality: Amber glass is utilized to prevent potential UV-induced photo-degradation of the phenolic core during prolonged incubation. Excess solid ensures the system reaches maximum thermodynamic capacity[2].
Step 2: Thermal Equilibration
-
Action: Seal the vials with PTFE-lined caps. Agitate the suspensions on an orbital shaker or magnetic stirrer at 300 rpm and a tightly controlled temperature (typically 25.0 ± 0.1 °C) for 48 hours.
-
Causality: A 48-hour incubation is critical. Shorter timeframes often capture kinetic solubility (which can be artificially high due to transient supersaturation). 48 hours ensures the lattice energy is fully overcome, yielding true thermodynamic equilibrium[6].
Step 3: Phase Separation
-
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter[2].
-
Causality: Centrifugation prevents filter clogging. PTFE is chosen for its extreme chemical inertness against organic solvents. Critical Step: Discard the first 0.5 mL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the quantified solute concentration is not artificially lowered by membrane adsorption.
Step 4: Analytical Quantification
-
Action: Dilute the clear filtrate with the appropriate mobile phase and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV)[2] at an absorption wavelength of ~270 nm.
-
Causality: The two aromatic rings in the compound provide strong, distinct chromophores, allowing for highly sensitive and reproducible UV quantification against a pre-established calibration curve[7].
Fig 2. Standardized shake-flask workflow for thermodynamic equilibrium solubility determination.
Predicted Solubility Profile & Solvent Selection
Based on the synthesis of HSP theory and the structural properties of 3,5-Dimethyl-2-(1-phenylethyl)phenol, the following table summarizes the expected solubility behavior across different classes of organic solvents.
Table 2: Solubility Matrix at 25°C
| Solvent Class | Representative Solvent | Predicted Solubility Range | Mechanistic Rationale |
| Halogenated | Dichloromethane | Very High (>100 mg/mL) | Ideal alignment of dispersion and polar forces; minimal H-bonding disruption. |
| Aromatic | Toluene | High (>100 mg/mL) | Strong |
| Polar Aprotic | Ethyl Acetate | Moderate (50-100 mg/mL) | Good dispersion matching, but slight polarity mismatch limits maximum capacity. |
| Aliphatic | n-Hexane | Moderate (~50 mg/mL) | Lacks |
| Polar Protic | Ethanol | Low (10-50 mg/mL) | The high |
Conclusion
For highly substituted, sterically hindered lipophilic compounds like 3,5-Dimethyl-2-(1-phenylethyl)phenol, empirical trial-and-error is an inefficient approach to solvent selection. By grounding experimental designs in Hansen Solubility Parameters, researchers can rationally select solvents that match the specific cohesive energy density of the target molecule. When coupled with the rigorous, artifact-free shake-flask methodology detailed above, laboratories can generate highly trustworthy, reproducible thermodynamic solubility data critical for downstream chemical and pharmaceutical development.
References
-
MDPI Solubility of Gallic Acid in Single and Mixed Solvents (Application of the Hoftyzer–Van Krevelen method). Source: MDPI Open Access Journals URL:[Link][4]
-
Journal of the American Chemical Society (JACS) Solvent-Induced Pathway Complexity of Supramolecular Polymerization Unveiled Using the Hansen Solubility Parameters. Source: American Chemical Society (ACS) Publications URL: [Link][3]
-
Dissolution Technologies Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. Source: Dissolution Technologies Journal URL: [Link][5]
Sources
An In-depth Technical Guide to the Safe Handling and Application of 3,5-Dimethyl-2-(1-phenylethyl)phenol
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3,5-Dimethyl-2-(1-phenylethyl)phenol (CAS Number: 5828-69-3). The following information has been synthesized from available safety and chemical data to ensure scientific integrity and promote a self-validating system of laboratory safety.
Compound Identification and Physicochemical Properties
3,5-Dimethyl-2-(1-phenylethyl)phenol is a substituted phenol with the chemical formula C₁₆H₁₈O. A thorough understanding of its physical and chemical properties is fundamental to establishing appropriate safety protocols.
| Property | Value | Source |
| CAS Number | 5828-69-3 | |
| Molecular Formula | C₁₆H₁₈O | |
| Molecular Weight | 226.32 g/mol | |
| Physical Form | Liquid, Semi-Solid, or Solid Lump | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature; Sealed in a dry environment | |
| InChI Key | IIPKFGONZZUCTK-UHFFFAOYSA-N |
Insight for the Scientist: The variable physical form noted by suppliers suggests that the compound's melting point may be close to ambient laboratory temperatures. This is a critical consideration for handling, as it may be a solid upon receipt but could liquefy during experimentation, altering spill risks and handling procedures. Always be prepared to handle it as both a solid and a liquid.
Hazard Identification and GHS Classification
Based on available data, 3,5-Dimethyl-2-(1-phenylethyl)phenol is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with ingestion, skin contact, and eye contact.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Source: Sigma-Aldrich[1]
Causality Behind the Hazards: As a phenol derivative, the observed irritant properties are expected. The hydroxyl (-OH) group attached to the aromatic ring can denature proteins, leading to irritation and damage upon contact with skin and mucous membranes.[2] While specific toxicological data for this compound is limited, the general class of phenols is known for systemic toxicity, potentially affecting the nervous system, kidneys, and liver upon significant exposure.[3][4] Therefore, the precautionary principle dictates that all handling procedures must aim to minimize any direct contact or aerosol generation.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment. This hierarchy is a foundational concept in laboratory safety.
Engineering and Administrative Controls
-
Ventilation: All handling of 3,5-Dimethyl-2-(1-phenylethyl)phenol, including weighing and dilutions, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[5]
-
Designated Area: Establish a clearly marked designated area for working with this compound to prevent cross-contamination.[6]
-
Restricted Access: Due to its toxicity, access to storage areas should be restricted and locked.[7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical barrier designed to protect against the specific hazards identified.
-
Hand Protection: Wear nitrile or neoprene gloves. Given that phenols can be absorbed through the skin, double-gloving is recommended as a best practice.[6] Gloves must be inspected before use and disposed of immediately after handling the compound.[5]
-
Eye and Face Protection: Use chemical splash goggles and a face shield.[5] Standard safety glasses do not provide adequate protection against splashes.
-
Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, an impervious apron should be worn over the lab coat.[6]
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of aerosol generation outside of this control (e.g., during a large spill), a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][8]
Caption: Required PPE sequence before handling the compound.
Safe Handling, Storage, and Disposal Protocols
Handling Workflow
Adherence to a strict, methodical workflow is paramount to preventing exposure and contamination.
-
Preparation: Assemble all necessary equipment, reagents, and waste containers inside the chemical fume hood before retrieving the compound from storage.
-
Weighing: If solid, weigh the compound directly into a tared container within the fume hood. Avoid creating dust.[5]
-
Dissolution: If preparing a solution, add the solvent to the weighed compound slowly to prevent splashing.
-
Post-Handling: After use, decontaminate all surfaces with a suitable solvent (e.g., ethanol) followed by soap and water.[7] Immediately dispose of all contaminated consumables in a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
Storage Integrity
Proper storage is crucial for maintaining the compound's stability and ensuring safety.
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[7]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]
-
Incompatibilities: Avoid storage near bases, acid chlorides, acid anhydrides, and oxidizing agents.[2][5] Phenols can also be corrosive to certain metals like brass and copper.[2]
-
Secondary Containment: Store the primary container within a chemically resistant secondary container to manage potential leaks.[6]
Waste Disposal
All waste containing 3,5-Dimethyl-2-(1-phenylethyl)phenol is considered hazardous.
-
Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Procedure: Do not dispose of this chemical down the drain or in regular trash.[5][6] Follow all institutional and local regulations for hazardous chemical waste disposal. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[6]
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to be a self-validating system, where each step logically follows from the nature of the chemical hazard.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water. Seek immediate medical attention, as phenols can be absorbed through the skin and cause systemic effects.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
Trustworthiness in Action: In all cases of exposure, providing the Safety Data Sheet or this guide to the responding medical personnel is crucial for ensuring proper treatment.[5]
Spill Response Protocol
Caption: Step-by-step workflow for responding to a chemical spill.
References
-
Phenol: toxicological overview . GOV.UK. [Link]
Sources
- 1. 3,5-Dimethyl-2-(1-phenylethyl)phenol | 5828-69-3 [sigmaaldrich.com]
- 2. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. gov.uk [gov.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Chemical Stability and Safety Assessment of Sterically Hindered Styrenated Phenols
This guide provides a rigorous technical analysis of sterically hindered styrenated phenols, focusing on their chemical stability, degradation mechanisms, and critical implications for pharmaceutical leachables and extractables (L&E) profiling.
Executive Technical Synthesis
Styrenated phenols—typically mixtures of mono-, di-, and tristyrenated phenol (MSP, DSP, TSP)—serve as primary antioxidants in elastomeric closures and pharmaceutical packaging. Their utility stems from steric hindrance , where bulky styryl groups shield the phenolic hydroxyl moiety.[1] This architecture grants exceptional thermal stability during rubber curing but introduces complex degradation pathways.
For drug development scientists, the critical concern is not the antioxidant's efficacy, but its fate . Under oxidative stress, these molecules do not merely "disappear"; they transform into electrophilic quinone methides (QMs). This guide dissects that transformation and provides validated protocols for their detection.
Molecular Architecture & Reactivity
The stability of styrenated phenols is governed by the ortho-substitution effect .[1] Unlike simple phenols, the bulky 1-phenylethyl (styryl) groups at the 2, 4, and 6 positions create a "steric cage" around the hydroxyl group.
Structure-Property Logic
-
Kinetic Stabilization: The bulky groups mechanically impede the approach of pro-oxidant radicals, reducing the rate of hydrogen abstraction compared to unhindered phenols.
-
Radical Longevity: Once the hydroxyl hydrogen is abstracted (via Hydrogen Atom Transfer - HAT), the resulting phenoxy radical is stabilized by resonance and steric shielding. This prevents the radical from initiating new oxidative chains (propagation), effectively terminating the autoxidation cycle.
Comparative Stability Profile
| Analyte | Substitution Pattern | Steric Hindrance | Lipophilicity (LogP) | Relative Oxidative Stability |
|---|---|---|---|---|
| MSP | Monostyrenated (o- or p-) | Low | ~4.2 | Low (Rapid consumption) |
| DSP | Distyrenated (2,4- or 2,6-) | Moderate | ~5.8 | Moderate |
| TSP | Tristyrenated (2,4,6-) | High | ~7.5 | High (Persistent Leachable) |
Expert Insight: In L&E studies, TSP often appears as a late-eluting peak due to its high LogP. Do not mistake its persistence for inertness; it is simply a slower-reacting reservoir.
Mechanistic Pathways: The Quinone Methide Trap
The degradation of styrenated phenols is not a destructive combustion but a transformation. The most critical pathway for pharmaceutical safety is the conversion to Quinone Methides (QMs) .
The Mechanism[2][3][4]
-
Activation: The phenol donates a hydrogen atom to a peroxyl radical (
), becoming a phenoxy radical. -
Disproportionation: Two phenoxy radicals interact. One regenerates the parent phenol, while the other undergoes hydrogen abstraction at the benzylic position of the substituent.
-
QM Formation: This elimination leads to a conjugated system—the Quinone Methide.
Why this matters: QMs are Michael acceptors . They are electrophilic and can alkylate nucleophilic residues on proteins or DNA, posing a genotoxic risk.
Figure 1: Oxidative transformation of styrenated phenols into electrophilic Quinone Methides.
Experimental Protocols: Stability & Analysis
To validate the presence of these species in pharmaceutical matrices, a self-validating workflow is required. Standard HPLC often misses QMs due to their reactivity; GC-MS is preferred for structural elucidation.
Protocol A: Forced Degradation & Extraction
Objective: Simulate worst-case leaching and degradation.
-
Sample Preparation: Cut elastomeric material (stopper) into 2x2 mm fragments to maximize surface area.
-
Extraction Medium: Use Isopropanol (IPA) or Dichloromethane (DCM). Avoid protic solvents like methanol if looking for QMs, as they may form methoxy-adducts, masking the reactive species.
-
Stress Condition: Reflux at 60°C for 4 hours.
-
Filtration: Filter through 0.45 µm PTFE (inert) filter.
Protocol B: GC-MS Quantification
System Suitability: The method must separate MSP, DSP, and TSP isomers.
-
Instrument: GC-MS (Single Quadrupole or Q-TOF).
-
Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm ID.
-
Inlet: Splitless mode, 280°C.
-
Temperature Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 300°C.
-
Hold 10 min (Crucial for eluting TSP).
-
-
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.
-
Why? Styrenated phenols have active hydroxyls. Silylation improves peak shape and sensitivity, preventing adsorption in the inlet.
-
Figure 2: Analytical workflow for the extraction and identification of styrenated phenols.
References
-
Mechanism of Hindered Phenol Antioxidants. Vinati Organics. Retrieved from
-
Oxidation of Sterically Hindered Phenols. ResearchGate. Retrieved from
-
The Generation and Reactions of Quinone Methides. National Institutes of Health (PMC). Retrieved from
-
Extractables and Leachables: Testing of Pharmaceutical Packaging. Shimadzu. Retrieved from
-
Method 8041A: Phenols by Gas Chromatography. US EPA. Retrieved from
Sources
Precision Alkylation of 3,5-Xylenol with Styrene: Mechanistic Insights & Process Control
Content Type: Technical Guide Audience: Researchers, Process Chemists, Drug Development Professionals Estimated Read Time: 12 Minutes[1]
Executive Summary
The alkylation of 3,5-xylenol (3,5-dimethylphenol) with styrene is a cornerstone reaction in the synthesis of sterically hindered phenolic antioxidants and non-staining stabilizers for polymers. Unlike simple phenol alkylation, the presence of methyl groups at the meta positions (C3, C5) introduces a unique steric landscape that fundamentally alters regioselectivity.
This guide moves beyond generic Friedel-Crafts descriptions to dissect the specific kinetic and thermodynamic drivers of this reaction. We explore the "steric steering" effect that favors ortho-substitution, evaluate homogeneous vs. heterogeneous catalytic architectures, and provide a self-validating bench-scale protocol for synthesizing high-purity styrenated xylenols.
Part 1: Mechanistic Fundamentals
The reaction is an acid-catalyzed electrophilic aromatic substitution (Friedel-Crafts alkylation).[2] The core mechanism involves the generation of a resonance-stabilized carbocation from styrene, which then attacks the electron-rich phenolic ring.
1.1 Styrene Activation
The reaction initiates with the protonation of the vinyl group of styrene by an acid catalyst (
-
Key Insight: The resulting 1-phenylethyl carbocation is stabilized by resonance with the adjacent phenyl ring, making it a relatively "soft" electrophile. This stability prevents rapid rearrangement but requires a sufficiently active catalyst to overcome the activation energy for the subsequent attack.
1.2 The "Steric Steering" Effect (Regioselectivity)
In 3,5-xylenol, the hydroxyl group (OH) at C1 is a strong ortho/para activator. The methyl groups at C3 and C5 are weak activators. However, steric hindrance dictates the product distribution:[1]
-
Position 4 (Para to OH): This site is flanked by two methyl groups (at C3 and C5). Attack here faces severe steric penalties ("double-ortho" hindrance).
-
Positions 2 and 6 (Ortho to OH): These sites are flanked by the OH group and one methyl group. While still hindered, they are significantly more accessible than the C4 position.[1]
1.3 Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the steric steering that favors ortho-substitution.
Part 2: Catalytic Architectures
The choice of catalyst determines reaction rate, conversion, and downstream purification complexity.[1]
| Catalyst Class | Examples | Pros | Cons | Recommended Use |
| Homogeneous Brønsted Acids | High activity, low cost, rapid kinetics.[1] | Corrosive, requires neutralization, generates salt waste.[1] | Initial R&D, Batch manufacturing.[1] | |
| Solid Superacids | Sulfated Zirconia ( | Reusable, non-corrosive, easy separation (filtration). | Higher cost, potential for pore fouling by heavy oligomers.[1] | Green Chemistry applications. |
| Lewis Acids | Extremely active, can drive reaction at lower temps.[1] | Moisture sensitive, difficult workup, poor selectivity (isomerization).[1] | Not recommended for high-purity xylenols. | |
| Cation Exchange Resins | Amberlyst-15, Nafion | Clean product, continuous flow compatible.[1] | Thermal stability limits (<120°C), slower kinetics.[3] | Continuous flow synthesis. |
Expert Insight: For bench-scale optimization, p-Toluenesulfonic acid (p-TSA) is the gold standard due to its solubility in the organic phase (ensuring homogeneity) and ease of removal via alkaline wash. For industrial "green" processes, Sulfated Zirconia is superior due to its high thermal stability (>150°C) which allows for thermodynamic equilibration if needed.
Part 3: Validated Experimental Protocol
Objective: Synthesis of 2,6-distyrenated-3,5-dimethylphenol (DSP) with minimization of oligomeric styrene byproducts.
3.1 Materials
-
Substrate: 3,5-Xylenol (MW: 122.16 g/mol , mp: 63-65°C).
-
Reagent: Styrene (MW: 104.15 g/mol , stabilized with TBC).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA).
-
Solvent: None (Solvent-free melt) or Toluene (if reflux is desired).
3.2 Protocol Steps
-
Melt Phase: Charge 3,5-xylenol (1.0 eq) into a 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel. Heat to 70°C until fully molten.
-
Catalyst Activation: Add p-TSA (0.5 - 1.0 wt% relative to xylenol). Stir for 10 minutes to ensure dissolution. The mixture may darken slightly.
-
Controlled Addition (Critical): Increase temperature to 110°C . Begin dropwise addition of Styrene (2.1 eq for DSP target).
-
Control Point: The reaction is exothermic .[2] Adjust addition rate to maintain internal temperature between 110-120°C. Do not exceed 130°C to prevent styrene polymerization.
-
-
Digestion: After addition is complete, hold the reaction at 120°C for 3 hours.
-
Validation: Take a TLC or GC aliquot. Look for the disappearance of the mono-styrenated intermediate.
-
-
Quenching: Cool to 80°C. Add Sodium Carbonate (
, 1.2 eq relative to catalyst) dissolved in a minimal amount of water or added as a solid if water removal is difficult. Stir for 30 mins. -
Purification:
-
Strip: Apply vacuum (10-20 mbar) at 90°C to remove unreacted styrene and trace water.
-
Distillation: For high purity, perform fractional distillation under high vacuum (<1 mbar). Mono-styrenated product distills first, followed by the Di-styrenated target.
-
3.3 Experimental Workflow Diagram
Figure 2: Step-by-step synthesis workflow for styrenated 3,5-xylenol.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| High Polystyrene Content | Temperature too low or addition too fast. | Ensure temp >110°C during addition. Styrene polymerizes cationically if it accumulates unreacted. |
| Low Conversion to DSP | Steric hindrance or insufficient catalyst. | Increase temp to 130°C (carefully) or increase styrene ratio to 2.2 eq. |
| Dark Color | Oxidation of phenols.[2] | Ensure strict |
| Product Solidification | High DSP content (DSP is viscous/solid). | Keep warm during filtration. Use toluene for transfer if necessary. |
References
-
Palanichamy, K. et al. (2009). A new eco-friendly and efficient mesoporous solid acid catalyst for the alkylation of phenols and naphthols.[4] ResearchGate.
-
Jang, S. et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO4/ZrO2 Catalyst. PubMed.
-
BenchChem. (2025). Effect of styrene to phenol molar ratio on product distribution. BenchChem Technical Notes.
-
US Patent 4086282A. Process for preparation of 3,5-xylenol. Google Patents.
-
European Patent EP2853522. Styrenated phenol compound and method of preparing the same. EPO.
Sources
- 1. CN102267876B - Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
Comparative Toxicity Profile: 3,5-Dimethyl-2-(1-phenylethyl)phenol vs. Nonylphenol
Executive Summary & Mechanistic Divergence
In the landscape of predictive toxicology and environmental pharmacology, understanding the structure-activity relationship (SAR) of phenolic compounds is critical. This whitepaper provides an in-depth comparative analysis between a ubiquitous, well-characterized endocrine-disrupting chemical (EDC), Nonylphenol (NP) , and a highly sterically hindered analog, 3,5-Dimethyl-2-(1-phenylethyl)phenol (DMPP) .
While both compounds share a foundational phenolic core, their toxicokinetic and pharmacodynamic trajectories diverge fundamentally due to steric geometry. NP features a flexible, para-substituted 9-carbon tail that perfectly mimics the steroidal backbone of 17β-estradiol, allowing it to act as a potent xenoestrogen by competitively binding to estrogen receptors (ERα, ERβ) and the G protein-coupled estrogen receptor (GPER) [1].
Conversely, DMPP (CAS 5828-69-3) features massive steric bulk adjacent to its critical hydroxyl group. In receptor pharmacology, the phenolic -OH acts as the primary hydrogen-bond donor to residues like Glu353 and Arg394 in the ER ligand-binding domain (LBD). The ortho-positioned 1-phenylethyl group in DMPP creates a steric shield, drastically reducing its binding affinity to ERs. Therefore, its primary toxicity shifts away from endocrine disruption toward non-specific lipophilic narcosis and potential localized membrane disruption.
Fig 1: Mechanistic divergence between NP and DMPP receptor binding.
Quantitative Toxicity Data Synthesis
To evaluate the safety profiles of these compounds, we must compare their empirical and SAR-predicted toxicological endpoints. NP is known to induce severe downstream effects, including the induction of DNA adduct formation, apoptosis via microtubular disruption, and the abnormal stimulation of vitellogenin (a phospholipoprotein) in male aquatic species [2]. DMPP, due to its steric hindrance, is predicted to exhibit a significantly higher No Observed Adverse Effect Level (NOAEL) regarding endocrine disruption, though its high lipophilicity warrants monitoring for hepatic clearance burden.
Table 1: Comparative Toxicity Metrics
| Toxicological Endpoint | Nonylphenol (NP) - Empirical | 3,5-Dimethyl-2-(1-phenylethyl)phenol - Predicted (SAR) |
| Primary Mechanism | ERα / ERβ / GPER Agonist [1] | Lipophilic Narcosis / Membrane Interaction |
| Endocrine Disruption | High (Mimics 17β-estradiol) [3] | Negligible (Steric blocking of -OH group) |
| Vitellogenin Induction | Induced at 10 µg/L in fish [1] | >1,000 µg/L (Minimal to no induction) |
| Genotoxicity / DNA Damage | High (Induces DNA breaks at 100 µg/mL)[2] | Low (Bulky structure prevents DNA intercalation) |
| Hepatotoxicity | Disrupts steroidogenesis in liver [1] | Moderate (Requires extensive CYP450 metabolism) |
| Environmental Persistence | High (Precursor to NPEOs) [4] | Moderate to High (Highly lipophilic, LogP > 5) |
Self-Validating Experimental Protocols
As drug development professionals, we cannot rely solely on in silico predictions. The following protocols are designed as self-validating systems to empirically confirm the structural hypotheses outlined above.
Protocol 1: High-Throughput Fluorescence Polarization (FP) ER Binding Assay
Causality & Rationale: We utilize Fluorescence Polarization (FP) rather than cell-based reporter assays for the primary screen. FP isolates the physical binding event from cellular metabolism, ensuring that any lack of binding observed for DMPP is strictly due to steric hindrance at the receptor pocket, rather than rapid intracellular degradation or efflux.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of NP and DMPP (100 pM to 100 µM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.
-
Complex Formation: In a black 384-well microplate, combine 10 nM of recombinant human ERα LBD with 1 nM of a fluorescently tagged estrogen ligand (e.g., Fluormone™ ES2).
-
Competitive Incubation: Add the serially diluted test compounds (NP and DMPP) to the wells. Include a 17β-estradiol positive control and a DMSO-only negative control. Incubate in the dark at room temperature for 2 hours to reach equilibrium.
-
Polarization Measurement: Read the plate using a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 530 nm).
-
Validation & Analysis: Calculate the IC50. A valid system will show 17β-estradiol displacing the fluorophore at <1 nM, NP displacing at ~1-10 µM, and DMPP failing to displace the fluorophore (flat curve), confirming the steric hindrance hypothesis.
Protocol 2: In Vivo Vitellogenin (VTG) Induction in Danio rerio (Zebrafish)
Causality & Rationale: While in vitro assays prove binding, in vivo models are required to assess systemic toxicity and metabolic activation. Zebrafish embryos provide a complete vertebrate endocrine system. Vitellogenin (VTG) is naturally produced only by females; its induction in males or embryos is the definitive, gold-standard biomarker for xenoestrogen exposure [1].
Step-by-Step Methodology:
-
Embryo Selection: Select healthy, fertilized Danio rerio embryos at 2 hours post-fertilization (hpf).
-
Exposure Regimen: Transfer embryos to 6-well plates (20 embryos/well). Expose to varying concentrations of NP (1, 10, 50 µg/L) and DMPP (10, 100, 1000 µg/L) in E3 medium. Refresh the medium daily up to 120 hpf.
-
RNA Extraction: At 120 hpf, pool the embryos, homogenize, and extract total RNA using a standard phenol-chloroform method (e.g., TRIzol). Quantify RNA purity via A260/280 ratio (target >1.8).
-
RT-qPCR: Synthesize cDNA and perform quantitative PCR targeting the vtg1 gene. Use β-actin or elfα as the endogenous housekeeping control.
-
System Validation: The assay is self-validating if the NP-treated group shows a statistically significant, dose-dependent upregulation of vtg1 mRNA compared to the vehicle control, while the DMPP group remains at baseline, confirming the lack of in vivo estrogenic activity.
Fig 2: Self-validating workflow for comparative toxicity profiling.
Conclusion
The structural transition from a para-alkyl chain in Nonylphenol to an ortho-bulky aryl-alkyl group in 3,5-Dimethyl-2-(1-phenylethyl)phenol radically alters the toxicological profile. While NP represents a severe endocrine and genotoxic hazard requiring strict environmental and pharmaceutical regulation, DMPP's steric hindrance neutralizes its ability to act as a xenoestrogen. However, researchers must remain vigilant regarding DMPP's high lipophilicity, which necessitates rigorous hepatotoxicity and bioaccumulation screening during early-stage drug or material development.
References
-
Title: Nonylphenol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Toxicity of non-ionic surfactant 4-nonylphenol an endocrine disruptor: A review Source: International Journal of Fisheries and Aquatic Studies URL: [Link]
-
Title: Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis Source: Journal of Cancer Prevention URL: [Link]
-
Title: Studies of Endocrine Disruptors: Nonylphenol and Isomers in Biological Models Source: ResearchGate / Environmental Toxicology and Chemistry URL: [Link]
Application Note: Friedel-Crafts Alkylation of 3,5-Dimethylphenol with Styrene
Executive Summary
This application note details the optimized protocol for the acid-catalyzed Friedel-Crafts alkylation of 3,5-dimethylphenol (3,5-xylenol) with styrene. This reaction is a critical pathway for synthesizing sterically hindered phenolic antioxidants and polymer stabilizers. Unlike simple phenol alkylation, the presence of methyl groups at the meta positions (3,5) of the substrate imposes unique steric constraints that direct regioselectivity towards the para (4) and ortho (2,6) positions.[1]
This guide provides a robust, scalable methodology using p-Toluenesulfonic acid (PTSA) as the catalyst. It includes mechanistic insights, kinetic control strategies for mono- vs. di-alkylation, and comprehensive characterization data.
Scientific Foundation & Mechanism
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[2] The acid catalyst protonates the vinyl group of styrene, generating a secondary benzyl carbocation (1-phenylethyl cation). This electrophile attacks the electron-rich phenolic ring.
Regioselectivity Analysis:
-
Directing Groups: The hydroxyl group (-OH) at C1 is a strong ortho/para director. The methyl groups at C3 and C5 are weak ortho/para directors.
-
Synergy: All three groups cooperatively activate positions 2, 4, and 6 .
-
Steric Factors:
-
Position 4 (Para): Flanked by two methyl groups.
-
Positions 2/6 (Ortho): Flanked by one hydroxyl and one methyl group.
-
Outcome: Despite the flanking methyls, the para position (C4) is generally the primary site for mono-alkylation due to the electronic dominance of the para-directing hydroxyl group and the significant steric bulk of the incoming 1-phenylethyl group interacting with the hydroxyl at the ortho positions. Di-alkylation occurs subsequently at the ortho positions.
-
Mechanistic Pathway Diagram
Caption: Mechanistic pathway showing the generation of the electrophile and subsequent attack on 3,5-dimethylphenol. The 4-position is favored for mono-alkylation.
Experimental Protocol
Materials & Equipment
-
Reactants:
-
3,5-Dimethylphenol (99% purity).
-
Styrene (stabilized with TBC, ≥99%).
-
-
Catalyst: p-Toluenesulfonic acid monohydrate (PTSA·H₂O).
-
Solvent: None (Neat reaction) or Toluene (optional for viscosity control).
-
Apparatus: 3-neck round-bottom flask, reflux condenser, pressure-equalizing addition funnel, nitrogen inlet, digital temperature probe, magnetic stirrer/heating mantle.
Standard Operating Procedure (SOP)
Phase 1: Reactor Setup & Initiation
-
Charge: Add 122.2 g (1.0 mol) of 3,5-dimethylphenol to the flask.
-
Inerting: Purge the system with Nitrogen (
) for 15 minutes to remove oxygen (prevents oxidative darkening). -
Melting: Heat to 70–80°C until the phenol is fully molten.
-
Catalyst Addition: Add 1.2 g (1.0 wt%) of PTSA. Stir vigorously to dissolve.
Phase 2: Alkylation (Controlled Addition)
-
Temperature Ramp: Increase temperature to 120°C .
-
Addition: Load 104.1 g (1.0 mol) of Styrene into the addition funnel.
-
Note: For Di-alkylation , use 2.1 mol of Styrene.
-
-
Dosing: Add Styrene dropwise over 2 hours .
-
Critical Control Point: The reaction is exothermic. Adjust addition rate to maintain internal temperature between 120°C and 130°C . Do not exceed 140°C to prevent oligomerization of styrene.
-
Phase 3: Digestion & Workup
-
Digestion: After addition is complete, hold temperature at 125°C for an additional 2 hours .
-
Neutralization: Cool to 90°C. Add 1.5 g Sodium Carbonate (
) dissolved in 10 mL water (or add solid if running neat) to quench the acid catalyst. Stir for 30 minutes. -
Separation:
-
If water was added, separate the aqueous layer.
-
Transfer the organic phase to a distillation apparatus.
-
-
Purification: Perform vacuum distillation.
-
Fraction 1: Unreacted Styrene/Phenol (low boiling).
-
Fraction 2: Mono-styrenated product (approx. 180–200°C at 5 mmHg).
-
Residue: Di-styrenated products and oligomers.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of styrenated 3,5-dimethylphenol.
Optimization & Troubleshooting
Kinetic Control: Product Distribution
The ratio of Mono-styrenated Phenol (MSP) to Di-styrenated Phenol (DSP) is controlled primarily by the molar ratio of reactants.
| Parameter | Target: Mono-Alkylation | Target: Di-Alkylation |
| Phenol : Styrene Ratio | 1 : 0.9 - 1.0 | 1 : 2.0 - 2.2 |
| Temperature | 110°C - 120°C | 130°C - 140°C |
| Catalyst Loading | 0.5 - 1.0 wt% | 1.5 - 2.0 wt% |
| Reaction Time | 2-3 Hours | 4-6 Hours |
| Expected Yield | >85% MSP | >90% DSP |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Styrene Polymerization (White solid/gum) | Temperature too high (>140°C) or insufficient inhibitor. | Maintain temp <135°C. Ensure styrene contains TBC inhibitor. Add radical inhibitor (e.g., hydroquinone) if necessary. |
| Low Conversion | Catalyst deactivation (wet reagents). | Dry 3,5-dimethylphenol before use. Ensure catalyst is dry. Increase loading to 1.5%. |
| Dark Coloration | Oxidation. | Ensure strict |
| Poor Selectivity | Fast addition of styrene. | Slow down addition rate to prevent localized high concentrations of styrene. |
Characterization
The products are typically viscous oils or low-melting solids.
-
Mono-styrenated 3,5-dimethylphenol (Major Isomer: 4-(1-phenylethyl)-3,5-dimethylphenol):
-
IR: Broad -OH stretch at 3400 cm⁻¹. C-H aromatic stretches.
-
¹H NMR (CDCl₃):
- 1.6 (d, 3H, -CH(CH ₃)-)
- 2.2 (s, 6H, Ar-CH ₃)
- 4.1 (q, 1H, -CH (CH₃)-)
- 6.5 (s, 2H, Ar-H, positions 2,6) - Diagnostic for 4-substitution (symmetry).
- 7.1-7.3 (m, 5H, Phenyl group).
-
-
Di-styrenated 3,5-dimethylphenol (2,4-isomer):
-
Loss of symmetry in the phenolic ring signals.
-
Two distinct methine quartets for the phenylethyl groups.
-
Safety Considerations
-
Thermal Hazard: The reaction is exothermic . Runaway styrene polymerization can cause rapid pressure buildup. Always use a pressure-equalizing funnel and have a cooling bath ready.
-
Chemical Exposure: Styrene is a volatile organic compound (VOC) and a suspected carcinogen. 3,5-Dimethylphenol is corrosive. Work in a fume hood.
-
Catalyst Handling: PTSA is a strong acid; wear acid-resistant gloves and eye protection.
References
-
Friedel-Crafts Alkylation of Phenols
- BenchChem Application Notes. "Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene." BenchChem. Accessed October 2023.
-
(General Protocol Reference)
-
Catalysis & Mechanism
-
Industrial Context (Styrenated Phenols)
- European Patent Office.
-
Regioselectivity in Phenols
Sources
Formulation of Biocompatible, Solvent-Free Epoxy Matrices using Styrenated Xylenols as Non-Reactive Diluents
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Active Pharmaceutical Ingredient (API) Encapsulation, Microfluidic Lab-on-a-Chip Devices, and GMP-Compliant Cleanroom Coatings.
Introduction & Mechanistic Rationale
In the fields of drug development and biomedical engineering, the formulation of high-performance polymer matrices is critical. Epoxy and polyurethane systems are routinely utilized to encapsulate thermosensitive APIs, fabricate microfluidic diagnostic devices, and coat pharmaceutical manufacturing environments. Formulating these systems requires diluents to reduce the inherently high viscosity of base resins like Bisphenol A diglycidyl ether (DGEBA).
Historically, nonylphenol was the industry standard for viscosity reduction and curing acceleration. However, nonylphenol is a highly toxic endocrine disruptor, rendering it entirely unsuitable for pharmaceutical and biomedical applications where leaching could compromise biological assays or patient safety[1].
Styrenated phenols have emerged as a safe, non-toxic alternative, functioning as highly effective non-reactive diluents[]. Advancing this paradigm, styrenated xylenols —synthesized via the Friedel-Crafts alkylation of xylenol (dimethylphenol) with styrene—offer superior formulation characteristics. They maintain the core benefits of their phenolic predecessors while introducing enhanced steric hindrance and hydrophobicity.
The Causality of Performance (Expertise & Experience)
The integration of styrenated xylenols into epoxy formulations is driven by three distinct mechanistic advantages:
-
Viscosity Reduction via Free Volume Expansion: High-molecular-weight DGEBA is highly viscous. Reactive diluents can alter the stoichiometric balance of the formulation, leading to brittle matrices. Styrenated xylenols act as non-reactive diluents; their bulky styryl groups disrupt polymer chain packing, increasing the free volume within the interstitial spaces of the polymer network. This drastically lowers viscosity without the need for volatile organic compounds (VOCs)[3].
-
True Non-Reactivity via Steric Hindrance: The defining feature of styrenated xylenols is the presence of methyl groups at the 2,4 or 2,6 positions of the phenolic ring, combined with bulky styryl adducts. This architecture sterically shields the phenolic hydroxyl (-OH) group, preventing it from covalently bonding to the epoxide network. Consequently, the molecule functions purely as a plasticizing diluent, remaining highly entangled within the matrix without acting as a chain terminator[4].
-
Catalytic Acceleration of Amine Curing: Despite being sterically hindered from covalent bonding, the phenolic -OH group acts as a potent hydrogen-bond donor. It polarizes the oxirane (epoxide) ring of the DGEBA, making the ring highly susceptible to nucleophilic attack by amine hardeners (e.g., polyether diamines)[]. This hydrogen-bond catalysis accelerates the curing process at ambient or low temperatures—a critical requirement when encapsulating thermosensitive biologics or APIs.
Quantitative Data Summary
The following table summarizes the comparative physicochemical properties of traditional and advanced diluents, illustrating the superior safety and performance profile of styrenated xylenols for biomedical applications.
| Diluent Type | Viscosity (cPs @ 25°C) | Curing Acceleration | Endocrine Disruption / Toxicity | Moisture Resistance | Primary Mechanism in Matrix |
| Nonylphenol (Legacy) | 2,000 - 3,000 | High | High (Toxic) | Moderate | Hydrogen bonding |
| Styrenated Phenol | 400 - 800 | High | Low (Safe) | High | Steric entanglement |
| Styrenated Xylenol | 500 - 900 | Very High | None (Biocompatible) | Very High | Enhanced steric shielding |
Mandatory Visualization: Mechanistic Workflow
The following diagram illustrates the formulation workflow and the mechanistic pathway by which styrenated xylenols accelerate epoxy curing without participating in the covalent polymer backbone.
Fig 1: Mechanistic workflow of epoxy curing accelerated by styrenated xylenol non-reactive diluents.
Experimental Protocols
The following protocols outline the formulation of a low-viscosity, biocompatible epoxy matrix. These procedures are designed as self-validating systems, ensuring that the diluent performs its catalytic role without compromising the chemical inertness of the final matrix.
Protocol 1: Preparation and Homogenization of the Resin Base
Objective: To achieve complete solvation and viscosity reduction of the DGEBA resin prior to the introduction of the hardener.
-
Weighing: In a clean, dry planetary mixer vessel, add 100 parts by weight (pbw) of DGEBA epoxy resin (EEW ~190 g/eq).
-
Diluent Addition: Slowly add 15 pbw of the Styrenated Xylenol diluent. (Note: The optimal range for non-reactive diluents in high-solids coatings is typically 1 to 30 pbw[4]).
-
Homogenization: Mix under vacuum (to prevent air entrapment) at 40°C for 20 minutes at 300 RPM.
-
Validation Check: Measure the dynamic viscosity of the blend using a rotational viscometer at 25°C. The viscosity should drop from ~12,000 cPs (pure DGEBA) to approximately 1,500 - 2,000 cPs.
-
Causality: Pre-mixing is strictly required. If the hardener is added before the diluent fully solvates the resin, localized exothermic hotspots will occur, leading to uneven cross-linking and potential thermal degradation of any encapsulated APIs.
-
Protocol 2: Catalytic Curing with Polyether Diamine
Objective: To initiate the cross-linking phase utilizing the hydrogen-bond catalysis provided by the styrenated xylenol.
-
Stoichiometric Calculation: Calculate the required amount of polyether diamine hardener based on the Epoxy Equivalent Weight (EEW) of the DGEBA and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener. (Do not factor the styrenated xylenol into this calculation, as it is non-reactive).
-
Hardener Integration: Cool the resin blend from Protocol 1 to 20°C. Slowly fold in the calculated polyether diamine hardener under continuous, low-shear mixing (150 RPM) for 5 minutes.
-
Casting/Encapsulation: Pour the homogenized, low-viscosity mixture into the microfluidic mold or over the API substrate.
-
Curing: Allow the system to cure at ambient room temperature (22°C - 25°C) for 24 hours.
-
Causality: Polyether diamines typically cure very slowly at room temperature[]. The phenolic -OH of the styrenated xylenol acts as a timer and accelerator, polarizing the epoxide rings and driving the reaction forward without requiring elevated thermal curing, thereby protecting thermosensitive compounds[].
-
Protocol 3: Post-Cure Validation (Leaching & Cytotoxicity)
Objective: To self-validate the non-reactive nature of the diluent and ensure matrix biocompatibility.
-
Extraction Setup: Submerge a 5g sample of the fully cured epoxy matrix in 50 mL of an aggressive simulated biological fluid (e.g., PBS with 5% DMSO) at 37°C for 72 hours.
-
HPLC Analysis: Analyze the extraction fluid using High-Performance Liquid Chromatography (HPLC) calibrated against a styrenated xylenol standard.
-
Validation Criteria: The chromatogram must show < 0.1 ppm of leached styrenated xylenol.
-
Causality: A successful result confirms that the bulky styryl and methyl groups have provided sufficient steric hindrance and molecular entanglement to permanently lock the diluent within the polymer network, validating its safety for drug development applications.
-
References[1] Title: Application of 3-(1-Phenylethyl)phenol in Polymer Chemistry: Detailed Application Notes and Protocols.
Source: Benchchem. URL: ]">https://www.benchchem.com[] Title: CAS 61788-44-1 (styrenated phenol) - Case Study 1. Source: BOC Sciences. URL: ]">https://www.bocsci.com[3] Title: Low-VOC Epoxy Flooring France & Belgium - Dropox™ 601-603. Source: DRC Resins. URL: ]">https://www.drcresins.com[4] Title: EP3153537A1 - Heavy-duty epoxy coating composition including styrenated phenol and method of preparing the same. Source: Google Patents. URL:
Sources
Application Note: Formulating High-Performance Epoxy Coatings by Replacing Nonylphenol with 3,5-Dimethyl-2-(1-phenylethyl)phenol
Executive Summary
The formulation of two-component (2K) epoxy coatings has historically relied on Nonylphenol (NP) to serve as an accelerator, plasticizer, and bulking agent. This allowed formulators to achieve consumer-friendly 1:1 or 2:1 volumetric mix ratios while ensuring rapid curing at ambient temperatures[1]. However, due to its classification as a severe endocrine disruptor, NP is subject to strict phase-outs under EU REACH and global environmental regulations.
This application note provides a comprehensive guide to replacing NP with 3,5-Dimethyl-2-(1-phenylethyl)phenol , a highly substituted styrenated xylenol. This substitution offers a non-toxic, label-friendly alternative that perfectly mimics the rheological and kinetic benefits of NP while providing superior moisture resistance and film flexibility.
Mechanistic Rationale: Causality in Chemical Substitution
To successfully replace a core chemical component, one must first understand the exact physical and chemical roles it plays within the polymer matrix.
The Role of the Phenolic Accelerator: In epoxy-amine crosslinking, polyetheramines and cycloaliphatic amines often cure slowly at ambient temperatures. Phenolic additives are introduced to accelerate this process. The mechanism relies on the phenolic hydroxyl (-OH) group acting as a hydrogen-bond donor. It protonates the oxygen atom of the oxirane (epoxide) ring, increasing the electrophilicity of the adjacent carbon atoms[2]. This significantly lowers the activation energy for nucleophilic attack by the primary amine, driving the reaction forward rapidly.
Why 3,5-Dimethyl-2-(1-phenylethyl)phenol? 3,5-Dimethyl-2-(1-phenylethyl)phenol (CAS 5828-69-3) is a specific styrenated phenol that serves as a direct, drop-in replacement for NP. Its efficacy is grounded in two structural advantages:
-
Steric Hindrance & Plasticization: The bulky 1-phenylethyl group and methyl substituents provide significant free volume within the polymer matrix. Because it is a non-reactive diluent (it does not covalently bond to the network), it remains trapped in the matrix. This acts as a highly effective plasticizer that improves flexibility and impact resistance without leaching[3].
-
Moisture Barrier & Viscosity Reduction: The dual aromatic rings (the phenol core and the phenyl ring of the ethyl substituent) confer superior hydrophobicity compared to the aliphatic chain of NP. This prevents moisture ingress and reduces amine blushing during the cure cycle. Furthermore, its naturally lower viscosity (400–800 cPs) improves the workability and leveling of high-solids coatings[].
Comparative Data Summary
The following table summarizes the quantitative and qualitative differences between legacy Nonylphenol and the recommended styrenated phenol alternative.
| Parameter / Property | Nonylphenol (Legacy) | 3,5-Dimethyl-2-(1-phenylethyl)phenol |
| Regulatory Status | SVHC, Endocrine Disruptor[1] | REACH Compliant, Non-toxic[3] |
| Viscosity (25°C) | 2000 - 3000 cPs | 400 - 800 cPs[] |
| Hydrophobicity | Moderate (Aliphatic tail) | High (Dual aromatic rings) |
| Role in Formulation | Accelerator, Plasticizer, Bulking Agent | Accelerator, Plasticizer, Bulking Agent |
| Impact on Gel Time | ~25% Reduction | ~25% Reduction[] |
| Film Adhesion | Standard | Significantly Improved[5] |
Reaction Workflow & Curing Mechanism
The diagram below illustrates the catalytic pathway where the phenolic -OH group of 3,5-Dimethyl-2-(1-phenylethyl)phenol facilitates the crosslinking between the epoxy resin and the amine hardener.
Fig 1: Epoxy-amine crosslinking accelerated by 3,5-Dimethyl-2-(1-phenylethyl)phenol.
Experimental Protocols
The following self-validating protocols are designed to formulate, apply, and test a 1:1 volumetric epoxy coating using 3,5-Dimethyl-2-(1-phenylethyl)phenol.
Protocol 1: Preparation of the Modified Amine Hardener (Part B)
Objective: Formulate a REACH-compliant hardener that maintains a 1:1 volumetric mix ratio with standard DGEBA epoxy resin while providing equivalent catalytic acceleration.
-
In a clean, dry stainless-steel mixing vessel, add 55 parts by weight of a chosen polyetheramine (e.g., Jeffamine D-230) or cycloaliphatic amine.
-
Slowly introduce 45 parts by weight of 3,5-Dimethyl-2-(1-phenylethyl)phenol under continuous agitation. Expert Insight: This high loading is necessary to bulk the hardener to match the volume of the unmodified Part A epoxy resin, filling the stoichiometric gap[1].
-
Engage a high-shear disperser at 400 RPM for 20 minutes at ambient temperature (25°C) until the mixture is optically clear and homogeneous.
-
Transfer the vessel to a vacuum chamber and degas at -0.09 MPa for 15 minutes to remove entrapped air introduced during shear mixing.
Protocol 2: 2K Epoxy Coating Formulation and Application
Objective: Catalyze the crosslinking reaction and cast a uniform, defect-free film.
-
Measure Part A (Bisphenol-A Diglycidyl Ether, DGEBA) and the modified Part B (from Protocol 1) at a strict 1:1 volumetric ratio .
-
Mechanically mix the two components at 300 RPM for exactly 3 minutes. Expert Insight: Ensure rigorous scraping of the sidewalls and bottom of the mixing cup; unmixed phenolic diluent will fail to integrate into the matrix, causing localized soft spots or exudation in the cured film.
-
Pour the catalyzed mixture onto a cold-rolled steel test panel (prepared via solvent wipe).
-
Draw down the coating using a wire-wound rod or Bird applicator to achieve a wet film thickness (WFT) of 250 µm (10 mils).
-
Allow the film to cure at 25°C and 50% relative humidity for 24 hours.
Protocol 3: Curing Kinetics and Film Validation
Objective: Validate that the chemical substitution maintains critical performance metrics without compromising the polymer network.
-
Gel Time Analysis: Place a 100g mass of the mixed 2K system into a BYK Gardner gel timer. The expected gel time should mirror the legacy NP system (typically 40-45 minutes) due to the equivalent hydroxyl acceleration[].
-
Hardness Testing: After 7 days of full cure, measure Shore D hardness. A reading of 80+ confirms that the non-reactive 3,5-Dimethyl-2-(1-phenylethyl)phenol has successfully plasticized the matrix without degrading the glass transition temperature (Tg)[1].
-
Chemical Resistance (ASTM D5402): Perform 50 MEK (Methyl Ethyl Ketone) double rubs. No marring, softening, or film degradation indicates that the crosslink density is sufficient and the styrenated phenol diluent is securely locked within the polymer network.
References
1.[5] Neville Chemical. "NEVOXY® NPH Bio-hybrid Epoxy Modifier– Offset to Nonylphenol". Available at: 2.[1] Nerpa Polymers. "Nonylphenol in your epoxy resin". Available at: 3. Sigma-Aldrich. "3,5-Dimethyl-2-(1-phenylethyl)phenol". Available at: 4.[3] Justia Patents. "Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin". Available at: 5.[] BOC Sciences. "CAS 61788-44-1 (styrenated phenol)". Available at: 6.[2] Academia.edu. "Gelling and curing behaviors of benzoxazine/epoxy formulations containing 4,4′-thiodiphenol accelerator". Available at:
Sources
Application Note: Advanced Methodologies for Incorporating Hindered Phenols into Medical-Grade Polyolefin Blends
Executive Summary
Polyolefins, specifically high-density polyethylene (HDPE) and polypropylene (PP), form the structural backbone of modern pharmaceutical packaging, including single-use bags (SUBs), pre-filled syringes, and IV containers. However, the high temperatures required for melt compounding and the intense radiation used for sterilization (e.g., gamma irradiation) subject these polymers to severe thermo-oxidative stress.
To preserve the mechanical and chemical integrity of the polymer, sterically hindered phenols (e.g., Irganox® 1010, Irganox® 1076) are incorporated as primary antioxidants. For drug development professionals, mastering the incorporation of these additives is critical. Improper compounding not only leads to polymer degradation but also generates high levels of Extractables and Leachables (E&L) that can migrate into drug formulations, potentially causing protein aggregation or toxicity[1]. This guide details the mechanistic causality, quantitative profiling, and self-validating protocols for incorporating hindered phenols into polyolefin matrices.
Mechanistic Foundations: Antioxidant Synergism and Degradation
Understanding why specific blending strategies are used requires a deep dive into the stabilization mechanism. Hindered phenols function as chain-breaking primary antioxidants. When a polyolefin is subjected to thermal or mechanical stress, carbon-hydrogen bonds cleave, forming alkyl radicals that rapidly react with oxygen to form peroxy radicals (ROO•). Hindered phenols donate a hydrogen atom to these peroxy radicals, converting them into hydroperoxides and forming a resonance-stabilized phenoxy radical[2].
However, hydroperoxides are unstable and can cleave to form new radicals. To prevent the rapid exhaustion of the hindered phenol, it is almost universally compounded with a secondary antioxidant—typically a phosphite (e.g., Irgafos® 168). The phosphite acts as a hydroperoxide decomposer, reducing the hydroperoxide to a stable alcohol while oxidizing itself into a phosphate[2].
Figure 1: Synergistic stabilization pathway of hindered phenols and phosphites in polyolefins.
During sterilization or prolonged shelf-life, these antioxidants inevitably degrade into Non-Intentionally Added Substances (NIAS). For instance, the degradation of Irganox 1010 yields methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (Metilox) and 2,6-di-tert-butylbenzoquinone (2,6-DTBQ), while Irgafos 168 breaks down into 2,4-di-tert-butylphenol (2,4-DTBP)[3][4]. Monitoring these specific degradation products is a regulatory necessity for biomanufacturing[5].
Quantitative Efficacy and Leachable Risk Profiles
The efficacy of an antioxidant blend is empirically validated using Oxidation Induction Time (OIT), which measures the time required for the polymer to begin oxidizing under isothermal conditions (typically 190°C). The table below summarizes the causality between the chosen antioxidant system, its thermal protective capability, and its downstream E&L risk profile.
| Antioxidant System | Primary Function | Typical Concentration | Initial OIT (190°C) | Primary E&L Risk (Degradation Products) |
| Irganox 1010 | Primary (Radical Scavenger) | 500 – 2000 ppm | ~89.7 min[6] | Metilox, 2,6-DTBQ[3][4] |
| Irganox 1076 | Primary (Radical Scavenger) | 500 – 2000 ppm | ~49.5 min[7] | 2,6-DTBQ[3] |
| Irgafos 168 | Secondary (Peroxide Decomposer) | 1000 – 3000 ppm | N/A (Synergist) | 2,4-DTBP, Oxidized Phosphates[3] |
| Irganox 1010 + Irgafos 168 | Synergistic Blend | 1500 – 3000 ppm | >100.0 min | 2,4-DTBP, 2,6-DTBQ, Metilox |
Experimental Protocols
Protocol A: Precision Melt Compounding via Twin-Screw Extrusion
Melt compounding is the industry standard for incorporating hindered phenols into polyolefins. The critical challenge is achieving homogenous dispersion without imparting excessive thermal history that prematurely exhausts the antioxidant.
Step 1: Pre-Dispersion (Dry Blending)
-
Action: Tumble-blend virgin polyolefin resin pellets with the powdered antioxidant mixture (e.g., 1000 ppm Irganox 1010 + 2000 ppm Irgafos 168) for 30 minutes.
-
Mechanistic Rationale: Pre-dispersion prevents localized regions of high antioxidant concentration. Poor dispersion leads to additive "blooming" (migration to the polymer surface), which causes inconsistent OIT and localized vulnerabilities to oxidation.
Step 2: Twin-Screw Extrusion
-
Action: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from the feed throat to the die (e.g., for HDPE: 160°C - 180°C - 200°C - 210°C). Maintain a screw speed of 150–200 RPM.
-
Mechanistic Rationale: Polyolefins require high shear to melt, but if the melt temperature exceeds 230°C, the hindered phenol will undergo premature thermal oxidation before it can protect the polymer during its actual service life. The synergistic presence of the phosphite protects the hindered phenol during this high-shear pass[8].
Step 3: Quenching and Pelletization
-
Action: Extrude the polymer strand through a chilled water bath (15°C) and cut into uniform pellets.
-
Validation Checkpoint: Measure the Melt Flow Rate (MFR) of the compounded pellets. The protocol is self-validating if the MFR shifts by less than 5% compared to the virgin resin. A >10% increase in MFR indicates that severe chain scission occurred due to insufficient antioxidant protection or excessive shear stress[6].
Protocol B: Extractables & Leachables (E&L) Profiling
For drug development, the compounded polymer must be rigorously tested to ensure that the degradation products of the hindered phenols do not leach into the drug product.
Step 1: Accelerated Sterilization Simulation
-
Action: Expose the compounded pellets or molded films to 25–50 kGy of gamma irradiation.
-
Mechanistic Rationale: Gamma irradiation mimics the sterilization of medical devices. The high-energy radiation cleaves polymer chains and directly attacks the antioxidants, triggering the formation of critical leachables like 2,4-DTBP and 2,6-DTBQ[3].
Step 2: Dispersive Liquid-Liquid Microextraction (DLLME)
-
Action: Incubate the irradiated polymer in an aqueous simulant (e.g., 0.9% NaCl injection solution) at 40°C for 60 days. Extract the simulant using DLLME with a mixture of extraction solvent (chloroform) and disperser solvent (methanol).
-
Mechanistic Rationale: Traditional extraction methods suffer from low recovery rates for semi-volatile degradation products. DLLME forms micro-droplets of the extraction solvent within the aqueous simulant, maximizing the surface area for rapid, near-quantitative partitioning of hydrophobic leachables (like 2,4-DTBP) into the organic phase[1].
Step 3: Chromatographic Analysis (LC-MS/GC-MS)
-
Action: Analyze the organic extract using High-Resolution GC-Orbitrap-MS for volatiles and LC-Orbitrap-MS for non-volatiles.
-
Validation Checkpoint: The protocol is self-validating via mass balance. The initial molar concentration of the compounded antioxidant must equal the sum of the intact antioxidant plus its quantified degradation products in the extract. A discrepancy indicates unmeasured volatile loss or irreversible binding to the polymer matrix.
Figure 2: End-to-end workflow from polyolefin melt compounding to extractables and leachables testing.
References
1.[8] "POLYETHYLENE (Stabilization and Compounding)" - rangdaneh.ir - 8 2.[6] "Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE" - ResearchGate - 6 3.[2] "Selecting Antioxidants for Adhesives & Sealants" - SpecialChem -2 4.[3] "Reaction of sterically partially hindered phenols and general reactions of quinone methides" - ResearchGate - 3 5.[7] "Polyolefin composition with increased resistance against degradation caused by chlorine dioxide" - Google Patents - 7 6.[1] "Large-Scale Assessment of Extractables and Leachables in Single-Use Bags for Biomanufacturing" - ACS Publications - 1 7.[4] "Chromatogram showing the degradation products of Irganox 1010" - ResearchGate - 4 8.[5] "Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion" - Semantic Scholar - 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. EP2607417B1 - Polyolefin composition with increased resistance against degradation caused by chlorine dioxide - Google Patents [patents.google.com]
- 8. rangdaneh.ir [rangdaneh.ir]
Application Note: Advanced Handling, Storage, and Validation Protocols for Liquid Styrenated Phenols
Introduction & Mechanistic Overview
Liquid styrenated phenols (CAS 61788-44-1) represent a critical class of sterically hindered phenolic antioxidants utilized extensively in polymer stabilization, adhesives, and as synthetic intermediates[1][2]. Comprising a complex mixture of mono-, di-, and tristyrenated derivatives, these compounds function as potent free radical scavengers; their phenolic hydroxyl groups donate hydrogen atoms to interrupt oxidative degradation chain reactions[2][3].
However, translating their utility into the laboratory presents significant challenges. Their high dynamic viscosity, combined with a severe environmental toxicity profile—classified as persistent, very bioaccumulative (vPvB), and highly toxic to aquatic life[3][4]—mandates rigorous, scientifically grounded handling protocols. This application note outlines the causality-driven methodologies required to ensure personnel safety, environmental compliance, and reagent integrity.
Physicochemical Profiling and Operational Causality
Understanding the physical properties of styrenated phenols is the foundation for designing effective laboratory workflows. The table below summarizes key quantitative data and their direct operational implications[1][3][5].
| Property | Typical Value / Range | Operational Implication (Causality) |
| Appearance | Pale yellow to amber liquid | Color darkening indicates premature oxidation or degradation, serving as a primary visual QC metric[1]. |
| Viscosity (25°C) | 300 – 10,000 mPa.s | Highly dependent on the tristyrenated ratio. Requires positive displacement pipettes or thermal manipulation for accurate volumetric transfer[1][5]. |
| Specific Gravity | 1.06 – 1.09 | Denser than water; will cause phase separation and sink in aqueous waste streams[1]. |
| Flash Point | > 180°C | Low flammability risk at ambient temperatures, allowing for safe, gentle water-bath warming[1][5]. |
| Solubility | Insoluble in water; soluble in organics | Equipment must be cleaned exclusively with compatible organic solvents (e.g., methanol, acetone) to prevent persistent contamination[1]. |
Environmental and Occupational Hazard Assessment
Styrenated phenols present specific toxicological challenges that dictate PPE and waste management. While they possess low volatility (minimizing inhalation risks at room temperature), they are classified as skin and eye irritants and potential skin sensitizers (H315, H317, H319)[2][6].
Causality in Safety: Because of their lipophilic nature and severe aquatic toxicity (H411)[7], aqueous washing of contaminated glassware without prior solvent rinsing will lead to environmental discharge. All primary cleaning must utilize organic solvents, with the resulting liquid disposed of strictly as hazardous organic waste[8][9].
Storage Logistics and Shelf-Life Management
To maintain the radical-scavenging efficacy of styrenated phenols, storage conditions must prevent premature auto-oxidation.
-
Containers: Store in tightly sealed High-Density Polyethylene (HDPE) drums or amber glass bottles[1].
-
Environment: Maintain at controlled room temperature (20–25°C) in a dry, well-ventilated area, strictly protected from direct sunlight and moisture[1][9]. Rationale: UV light initiates radical formation, prematurely depleting the chemical's antioxidant capacity.
-
Atmosphere: For highly sensitive drug-development applications, backfilling the headspace of the container with inert gas (Nitrogen or Argon) is recommended after each use to displace reactive oxygen.
Standard Operating Protocols (SOPs)
Protocol A: Precision Aliquoting of High-Viscosity Liquids
Due to dynamic viscosities that can reach up to 10,000 mPa.s[3], standard air-displacement pipetting yields severe volumetric inaccuracies and cross-contamination risks.
-
Step 1: (Optional) If the liquid is excessively viscous, gently warm the sealed container in a water bath at 35–40°C for 15 minutes. Rationale: Mild heating exponentially decreases viscosity without reaching the flash point (>180°C) or causing thermal degradation.
-
Step 2: Equip a positive-displacement pipette with a specialized capillary/piston tip. Rationale: The internal piston physically wipes the interior of the capillary, ensuring complete expulsion of the viscous liquid and preventing retention errors.
-
Step 3: Aspirate the styrenated phenol slowly (over 5-10 seconds) to prevent cavitation or vacuum-induced bubble formation.
-
Step 4: Dispense directly into the target solvent or reaction vessel, ensuring the tip touches the sidewall for complete transfer.
-
Step 5: Eject the capillary tip directly into a designated solid hazardous waste container[8][9].
Protocol B: Self-Validating QC Assay (DPPH Radical Scavenging)
To verify that the stored styrenated phenol has not degraded over time, researchers must periodically perform a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay[2]. This creates a self-validating system: if the storage protocol fails, this assay will objectively quantify the loss of efficacy.
-
Step 1: Prepare a 0.1 mM stock solution of DPPH in HPLC-grade methanol. The solution must exhibit a deep, vibrant purple color[2].
-
Step 2: Prepare a 1 mg/mL dilution of the styrenated phenol sample in methanol.
-
Step 3: In a 96-well plate or quartz cuvette, mix 100 µL of the styrenated phenol solution with 2.9 mL of the DPPH stock solution[2].
-
Step 4: Incubate the mixture in complete darkness at room temperature for exactly 30 minutes. Rationale: Darkness prevents the photo-degradation of the highly light-sensitive DPPH radical, ensuring the reduction is solely driven by the styrenated phenol.
-
Step 5: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer[2]. A color shift from purple to yellow (a significant decrease in absorbance compared to a blank) confirms active radical scavenging, validating the integrity of the stored chemical.
Workflow Visualization
Workflow for the handling, aliquoting, and functional validation of liquid styrenated phenols.
References
-
GetChem Co., Ltd. "Styrenated phenol CAS 61788-44-1". 5
-
ECHEMI. "Phenol, styrenated SDS, 61788-44-1 Safety Data Sheets". 8
-
ChemicalBook. "Styrenated phenol - Safety Data Sheet". 7
-
Sarne Industries Private Limited. "Cas No-61788-44-1 Styrenated Phenol".1
-
Puyang Shenghong Chemical Co., Ltd. "Styrenated Phenol antioxidant SP". 10
-
GOV.UK. "Environmental risk evaluation report: Styrenated phenol". 3
-
PCC Group. "MSP v.1 Styrenated Phenol". 11
-
KCC Vietnam. "SAFETY DATA SHEET". 9
-
Harwick Standard. "Westco SP-120 DLD". 12
-
DAP Global Inc. "DAP US/GHS MSDS Project". 6
-
Benchchem. "2,4,6-Tris(1-phenylethyl)phenol". 2
-
Cambridge Prisms: Plastics. "A review of additive usage in polymer manufacturing: case study phenolic antioxidants". 4
Sources
- 1. sarneindustries.com [sarneindustries.com]
- 2. 2,4,6-Tris(1-phenylethyl)phenol [benchchem.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. A review of additive usage in polymer manufacturing: case study phenolic antioxidants | Cambridge Prisms: Plastics | Cambridge Core [cambridge.org]
- 5. getchem.com [getchem.com]
- 6. dap.com [dap.com]
- 7. Styrenated phenol - Safety Data Sheet [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. kccvietnam.com [kccvietnam.com]
- 10. Styrenated Phenol antioxidant SP-Styrenated Phenol-Products-Puyang Shenghong Chemical Co., Ltd [shenghongchem.com]
- 11. MSP v.1 Styrenated Phenol. PCC Group! [products.pcc.eu]
- 12. harwick.com [harwick.com]
Preventing discoloration in styrenated phenol synthesis
Welcome to the Technical Support Center for Polymer Additives and Antioxidants. This guide is designed for researchers and drug development professionals dealing with the synthesis and application of styrenated phenols (SP). Below, you will find an in-depth mechanistic analysis, troubleshooting FAQs, and self-validating protocols to eliminate discoloration in your SP workflows.
Part 1: The Mechanistic Root of Discoloration
Styrenated phenols are sterically hindered phenols widely used as antioxidants, plasticizers, and stabilizers. However, their structural nature makes them highly susceptible to oxidative and base-catalyzed discoloration.
The primary mechanism of discoloration is the transformation of the phenolic ring into a highly conjugated quinone-type structure [1]. When exposed to basic environments (like amine curing agents) or residual strong acid catalysts, the hydroxyl hydrogen atom of the phenol is dehydrogenated, forming a phenoxide anion or phenoxyl radical[1]. Due to molecular resonance, this intermediate rapidly oxidizes into colored quinone methides or 1,4-benzoquinones, shifting the product's color from a clear/pale yellow to deep red, pink, or brown[2].
Fig 1: Mechanistic pathway of styrenated phenol discoloration and hydroxylamine stabilization.
Part 2: Troubleshooting FAQs
Q1: Why does my styrenated phenol (SP) spontaneously turn pink or turbid during storage? Causality: This is a classic symptom of residual strong acid catalysts. When sulfonic acids (e.g., p-toluenesulfonic acid or methanesulfonic acid) are left unneutralized in the final product, they catalyze continuous auto-oxidation and oligomerization[3]. The residual acid forces the cleavage of the phenolic structure into highly colored quinone methides[2]. Furthermore, these side reactions generate insoluble polymeric particles, leading to a turbid appearance and spontaneous viscosity increases over time[3]. Solution: Implement a strict neutralization and decolorization step post-alkylation using sodium carbonate or activated clay. Ensure the final product has an Acid Number of < 0.1 mg KOH/g[4].
Q2: We use SP as a plasticizer in epoxy paints, but mixing it with amine curing agents causes an immediate yellow/red color shift. How do we prevent this? Causality: Amine curing agents are highly basic. This basicity strips the hydroxyl hydrogen atom from the styrenated phenol, creating a phenoxide anion[1]. Due to resonance stabilization, this anion transforms into a quinone-type structure, which absorbs visible light and appears yellow or red[1]. The stronger the basicity of the amine (e.g., tertiary amines), the faster this discoloration occurs[1]. Solution: Formulate the SP with a hydroxylamine (e.g., diethylhydroxylamine). The nitrogen of the hydroxylamine binds to the SP's hydroxyl group, forming an adduct. When exposed to the basic amine, the hydroxylamine sacrifices its proton instead, preserving the phenol structure and preventing quinone formation[5].
Q3: How can I optimize my catalyst system to minimize unreacted phenol (which is toxic) without causing thermal degradation and color bodies?
Causality: Using a single strong acid (like
Part 3: Quantitative Data Summary
Table 1: Impact of Catalyst Systems on SP Synthesis and Discoloration Risk
| Catalyst System | Reaction Temp | Selectivity Profile | Unreacted Phenol | Discoloration Risk | Final APHA Color (Typical) |
| Phosphoric Acid ( | 140–170°C | High MSP (>60%) | Moderate to High | Low | < 100 |
| Sulfuric Acid ( | 100–120°C | Mixed (MSP/DSP/TSP) | Very Low | High | > 250 (Yellow/Brown) |
| Sulfonic Acids (e.g., p-TSA) | 110–130°C | High DSP | Low | Very High | > 300 (Pink/Red/Turbid) |
| Dual ( | 140°C → 120°C | High MSP/DSP | Very Low | Low | < 150 |
Part 4: Standard Operating Protocols (SOPs)
Protocol 1: Dual-Catalyst Synthesis of Color-Stable Styrenated Phenol
Self-Validating System: This protocol relies on sequential catalytic driving forces and analytical checkpoints to ensure the product cannot advance to the quinone oxidation state.
-
Preparation & Initiation: Charge a glass-lined reactor with 300g of phenol and 0.006 equivalents of phosphoric acid (
) catalyst[6]. Purge the system with Nitrogen to displace oxygen. -
Alkylation: Heat the reactor to 140°C. Gradually add 1.15 to 2.0 equivalents of styrene (depending on the desired mono/di ratio) dropwise over 120 minutes[6]. Allow the exothermic reaction to raise the temperature to 170°C.
-
Causality:
provides high selectivity for styrenated phenol without excessive initial exotherm or oxidative degradation[6].
-
-
Scavenging Phase: Lower the reactor temperature to 120°C. Add 2 to 10 wt% (relative to the
weight) of sulfuric acid ( )[5]. Stir for an additional 60 minutes.-
Causality:
acts as a highly active scavenger to force the remaining unreacted phenol and styrene to react, minimizing toxic free-phenol content which acts as a discoloration precursor[5].
-
-
Neutralization: Add a neutralizing agent (e.g., sodium carbonate) and 1-2 wt% of activated decolorizing clay to deactivate the acidic catalysts[3].
-
Validation & Isolation: Filter out the solid salts and clay. Vacuum distill to remove trace volatiles.
-
Checkpoint: The final product must be validated to have an Acid Number < 0.1 mg KOH/g and an APHA color value < 150[4].
-
Protocol 2: Preparation of Color-Stable SP-Hydroxylamine Adduct for Epoxy Systems
Self-Validating System: This methodology chemically shields the reactive hydroxyl site, validated by accelerated thermal aging.
-
Blending: To the synthesized, neutralized styrenated phenol, add 1 to 3 wt% of a dialkylhydroxylamine (e.g., diethylhydroxylamine)[5].
-
Adduct Formation: Stir the mixture continuously at room temperature (25°C) under a nitrogen blanket until fully homogenized.
-
Causality: The nitrogen atom of the hydroxylamine hydrogen-bonds to the hydroxyl proton of the SP, forming a stable adduct that resists basicity-induced dehydrogenation[7].
-
-
Integration & Validation: Mix the SP-adduct with your target tertiary amine curing agent.
-
Checkpoint: Subject the mixture to a 60°C accelerated aging test for 7 days. The color should remain stable (APHA < 150), proving the hydroxylamine is successfully sacrificing its proton instead of the phenol[7].
-
References
-
EP2853522A1 - Styrenated phenol compound and method of preparing the same - European Patent Office. 7
-
STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 - EPO. 5
-
Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - PatSnap.3
-
Liquid styrenated phenolic compositions and processes for forming same - Justia Patents.4
-
Antioxidants as Sources of Plastics Discoloration: Structural Effects - ResearchGate. 2
-
KR20110070081A - Process for preparing styrenated phenol - Google Patents. 6
Sources
- 1. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Eureka | Patsnap [eureka.patsnap.com]
- 4. patents.justia.com [patents.justia.com]
- 5. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 6. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Catalyst Loading for Phenol Alkylation
The following guide is designed as a specialized technical support resource for researchers optimizing phenol alkylation. It deviates from standard FAQs to provide a diagnostic and operational framework.
Introduction: The Loading Paradox
In phenol alkylation (Friedel-Crafts), catalyst loading is not a linear variable. Researchers often fall into the trap of "more is better," assuming that doubling the catalyst doubles the rate. In reality, phenol alkylation systems using solid acids (Zeolites, Amberlyst, Heteropoly acids) exhibit a biphasic kinetic profile .
-
Phase A (Kinetic Regime): Reaction rate is proportional to catalyst loading. Active sites are the limiting factor.
-
Phase B (Mass Transfer/Hydrodynamic Regime): Reaction rate plateaus. External mass transfer or intra-particle diffusion becomes rate-limiting.
The Goal: Identify the Critical Catalyst Loading (
Diagnostic Framework (Troubleshooting)
Use this matrix to diagnose issues related to catalyst loading and activity before altering your protocol.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Non-Linear Rate Increase (Doubling catalyst yields <2x rate) | Mass Transfer Limitation | Calculate the Weisz-Prater criterion or run the Stirring Speed Test (see Module 3). | Increase agitation speed (>800 RPM typical for lab batch). Switch to smaller catalyst particle size. |
| High Conversion, Low Selectivity (High Poly-alkylates) | Local Hotspots / Diffusion Traps | High catalyst loading causes "slurry crowding," trapping product near active sites. | Reduce loading to the linear kinetic region. Improve solvent volume to disperse solids. |
| Rapid Deactivation (Initial burst, then dead) | Coking / Pore Blockage | Check spent catalyst color (Dark/Black = Coke). TGA analysis of spent catalyst. | Reduce loading of alkylating agent relative to phenol (Phenol excess suppresses coke). Regenerate catalyst (calcination).[1] |
| High Ether (O-alkyl) vs. Ring (C-alkyl) Product | Kinetic vs. Thermodynamic Control | Low temperature or low acidity often favors O-alkylation (kinetic product). | Increase Temperature.[1][2][3][4][5][6] Switch to a catalyst with stronger Brønsted acidity (e.g., H-Beta vs. amorphous silica-alumina). |
| No Reaction | Water Poisoning | Phenol is hygroscopic. Water competitively adsorbs on acid sites. | Dry Phenol/Solvent (Karl Fischer <500 ppm). Activate catalyst (e.g., 120°C vacuum for Zeolites). |
Optimization Protocol: Determining
Do not arbitrarily choose "5 wt%." Follow this self-validating workflow to determine the optimal loading for your specific reactor geometry.
Phase 1: The Stirring Speed Validation
Before optimizing loading, you must ensure you are not diffusion-limited.
-
Set catalyst loading to a high value (e.g., 10 wt%).
-
Run reactions at 500, 800, and 1200 RPM.
-
Result: If conversion increases with RPM, you are mass-transfer limited. Increase RPM until conversion is constant. Lock this RPM for Phase 2.
Phase 2: The Loading Sweep
-
Conditions: Fixed Temperature (e.g., 100°C), Fixed Molar Ratio (Phenol:Olefin 3:1), Fixed RPM (from Phase 1).
-
Variable: Catalyst Loading (0.5%, 1.0%, 2.5%, 5.0%, 7.5% w/w relative to Phenol).
-
Measure: Initial Rate (
), calculated from conversion < 20% to avoid equilibrium effects. -
Plot:
vs. Catalyst Mass.
Visualization: Optimization Logic Flow
The following diagram illustrates the decision logic for optimizing reaction parameters.
Caption: Figure 1. Decision tree for distinguishing between kinetic control and mass transfer limitations during catalyst loading optimization.
Mechanistic Insights: Why Loading Matters
Understanding the reaction pathway is crucial for interpreting selectivity data. Phenol alkylation is not a single step; it involves competition between the oxygen (O-alkylation) and the aromatic ring (C-alkylation).[1]
-
O-Alkylation (Ether): Often faster, kinetically controlled. Reversible.
-
C-Alkylation (Ortho/Para): Thermodynamically stable. Formed via direct alkylation or rearrangement of the ether (Fries rearrangement).
Impact of Loading:
High catalyst loading increases the concentration of acid sites, accelerating the rearrangement of the kinetic product (Ether) to the thermodynamic products (C-alkylates). If your goal is the Ether, use low loading and low temperature . If your goal is p-alkylphenol, use higher loading (up to
Visualization: Reaction Pathway
Caption: Figure 2. Reaction network showing competing O- and C-alkylation pathways. Dashed lines indicate acid-catalyzed rearrangement favored by higher catalyst loading/acidity.
Experimental Protocol: Standard Loading Test
Objective: Isolate the effect of catalyst mass on reaction rate.
Reagents:
-
Phenol (Solid, >99%, Dry)
-
Alkylating Agent (e.g., tert-Butyl Alcohol or 1-Octene)
-
Solvent (e.g., Cyclohexane or Toluene - optional, to reduce viscosity)
-
Catalyst (e.g., Amberlyst-15 or H-Beta Zeolite)
Procedure:
-
Pre-treatment: Dry the catalyst.
-
Reactor Setup: Use a 50-100 mL multi-neck flask with a reflux condenser and a sampling port. Place in a temperature-controlled oil bath.
-
Loading: Charge Phenol (e.g., 50 mmol) and Solvent (if used). Heat to reaction temperature (e.g., 80°C).
-
Initiation: Add the Catalyst. Allow 5 minutes for thermal equilibration.
-
Start: Add the Alkylating Agent (pre-heated if possible). Start timing (
). -
Sampling: Withdraw aliquots (0.2 mL) at
min.-
Critical Step: Immediately filter the aliquot (syringe filter) to remove catalyst and quench the reaction.
-
-
Analysis: Analyze via GC-FID or HPLC. Plot Conversion vs. Time.
Calculation:
Calculate Initial Rate (
References
-
Mechanistic Pathways: Elavarasan, P., et al. "Kinetics of phenol alkylation with tert-butyl alcohol using supported ionic liquid catalyst."[2] Chemical Engineering Journal Advances, vol. 4, 2020.[2]
- Catalyst Loading & Mass Transfer: Yadav, G. D., & Kumar, P. "Alkylation of phenol with tert-butyl alcohol over solid acid catalysts." Journal of Molecular Catalysis A: Chemical.
-
Zeolite Selectivity: De Klerk, A., & Nel, R. J. J. "Phenol Alkylation with 1-Octene on Solid Acid Catalysts." Industrial & Engineering Chemistry Research, vol. 46, no.[3] 22, 2007.
-
Resin Catalysis: Chakrabarti, A., & Sharma, M. M. "Alkylation of phenol with cyclohexene catalysed by cationic ion-exchange resins." Reactive Polymers, 1992.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. US7692047B2 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Styrenated Phenols in Epoxy Formulations
The following guide is designed for formulation scientists and R&D professionals requiring precise control over epoxy rheology and cure kinetics. It functions as an autonomous technical support hub, prioritizing mechanistic understanding over generic instructions.
Senior Application Scientist Desk Topic: Viscosity Reduction & Cure Acceleration Status: Operational
Executive Technical Summary
Styrenated Phenol (SP) is a mixture of mono-, di-, and tri-styrenated phenols.[1] In epoxy formulations, it serves a dual function: it acts as a hydrophobic reactive extender (diluent) and a cure accelerator . Unlike solvent-based thinners (e.g., Xylene) which leave voids, or reactive diluents (e.g., BGE) which can degrade mechanical properties significantly, SP offers a balanced profile often used to replace Nonyl Phenol (NP) due to REACH regulations.
Key Physicochemical Characteristics:
-
Viscosity: ~300–500 mPa[1]·s (at 25°C) — significantly lower than BADGE resins (~12,000 mPa·s).
-
Functionality: Phenolic Hydroxyl (-OH).
-
Role: Viscosity depressant, plasticizer, amine-cure accelerator.
The Mechanics of Viscosity & Cure (The "Why")
To troubleshoot effectively, you must understand the molecular interactions.
Mechanism A: Viscosity Reduction
SP reduces viscosity through intermolecular disruption . The bulky styrenated groups prevent the tight packing of Bisphenol A Diglycidyl Ether (BADGE) chains, increasing free volume. Because SP is a liquid with a viscosity (~400 cPs) orders of magnitude lower than the base resin, it follows a log-linear dilution rule.
Mechanism B: Cure Acceleration (The "Phenolic Effect")
Users often report unexpected changes in pot life. This is due to the phenolic hydroxyl group.[2]
-
Hydrogen Bonding: The proton on the SP phenol group forms a hydrogen bond with the oxygen atom of the epoxide ring.
-
Electrophilic Activation: This bonding pulls electron density away from the epoxide carbons, making them more electrophilic (susceptible to attack).
-
Nucleophilic Attack: The amine hardener can attack the epoxide ring more rapidly, lowering the activation energy of the ring-opening reaction.
Visualization: The Acceleration Pathway
The following diagram illustrates the catalytic role of SP in the amine-epoxy reaction.
Figure 1: Mechanistic pathway showing how Styrenated Phenol activates the epoxide ring, accelerating amine cure.
Troubleshooting Guide & FAQs
This section addresses specific deviations observed in the laboratory.
Scenario 1: "My formulation viscosity is low, but the Glass Transition Temperature (Tg) dropped below spec."
Diagnosis: Over-plasticization. Root Cause: SP is a "semi-reactive" extender. While the phenolic group can participate in the network, the bulky styrene groups increase free volume. Unlike a diglycidyl ether diluent (which crosslinks), SP acts largely as a plasticizer, lowering Tg by approximately 1–2°C per phr (parts per hundred resin) added.
Protocol for Correction:
-
Quantify the Drop: Measure Tg via DSC (Differential Scanning Calorimetry).
-
Limit SP: Cap SP content at 10–15 phr.
-
Hybrid Approach: If viscosity is still too high, blend SP with a reactive diluent like 1,4-Butanediol Diglycidyl Ether (BDGE). BDGE maintains crosslink density better than SP.
| Diluent Type | Viscosity Reduction | Tg Impact | Blush Resistance |
| Styrenated Phenol | Moderate | High Drop (Plasticizer) | Excellent (Hydrophobic) |
| Benzyl Alcohol | High | High Drop (Volatile) | Moderate |
| C12-C14 Glycidyl Ether | High | Moderate Drop | Good |
| BDGE | Moderate | Low Drop (Crosslinker) | Poor |
Scenario 2: "The surface of the cured coating is greasy or tacky (Amine Blush)."
Diagnosis: Carbamatization or stoichiometry mismatch. Root Cause: While SP is hydrophobic and generally prevents blush better than Benzyl Alcohol, a greasy surface suggests the amine reacted with atmospheric CO2 and moisture instead of the epoxy. This happens if the reaction is too slow or the amine is in large excess.
Protocol for Correction:
-
Check Induction Time: Allow the mixed resin/hardener to stand for 15 minutes before application. SP helps compatibilize the mix, but induction ensures the amine-epoxy reaction starts before atmospheric exposure.
-
Verify Stoichiometry: SP is not an epoxy. Do not calculate it as part of the EEW (Epoxy Equivalent Weight).
-
Correct:(Mass of BADGE / EEW of BADGE) = (Mass of Amine / AHEW).
-
Incorrect:(Mass of BADGE + Mass of SP) / EEW...
-
-
Increase SP (Slightly): If the blush is caused by humidity sensitivity, the hydrophobicity of SP (aromatic rings) can actually shield the surface. Increasing SP from 5 phr to 10 phr may resolve minor blushing.
Scenario 3: "The pot life is significantly shorter than the Technical Data Sheet (TDS) implies."
Diagnosis: Unaccounted acceleration. Root Cause: You likely replaced a non-accelerating diluent (like an aliphatic glycidyl ether) with SP. As detailed in Section 2, SP catalyzes the reaction.
Protocol for Correction:
-
Switch Hardener: Move to a slower amine (e.g., switch from a Mannich base to a standard Cycloaliphatic amine).
-
Retardation: Do not add acid blockers, as this neutralizes the SP. Instead, reduce the bulk mass during mixing to control exotherm.
Validated Experimental Workflow
Use this decision tree to determine the optimal loading of Styrenated Phenol.
Figure 2: Step-by-step logic for balancing viscosity reduction against thermal properties.
Standard Operating Procedure (SOP): Viscosity Profiling
Objective: Determine the saturation point where further SP addition yields diminishing returns on viscosity reduction.
-
Preparation: Prepare five samples of BADGE resin (100g each).
-
Dosing: Add SP at 0, 5, 10, 15, and 20 phr.
-
Mixing: Mix via high-shear disperser (Cowles blade) at 500 RPM for 3 minutes. Note: Avoid air entrapment.
-
Equilibration: Place samples in a water bath at 25°C ± 0.5°C for 30 minutes.
-
Measurement: Use a Rotational Viscometer (e.g., Brookfield).
-
Spindle: #27 or equivalent.[3]
-
Shear Rate: 50 s⁻¹.
-
-
Analysis: Plot Viscosity (y-axis) vs. SP Concentration (x-axis). The curve typically plateaus around 15-20 phr.
References & Authority
The protocols and mechanisms described above are grounded in polymer chemistry principles regarding phenolic acceleration and reactive diluent behavior.
-
Kumho P&B Chemicals. (2023). Kumanox-3110 (Styrenated Phenol) Technical Data Sheet. Retrieved from
-
SI Group. (2022). MSP (Mono-Styryl Phenol) Product Data. Retrieved from
-
Pascault, J. P., & Williams, R. J. (2010). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (Mechanistic source for hydroxyl acceleration in amine-epoxy systems).
-
Huntsman Corporation. (2018). Epoxy Formulations: Diluents and Modifiers. Retrieved from
Note: Styrenated Phenol is a direct replacement for Nonyl Phenol (NP). It possesses a similar Hydroxyl Value (240-270 mg KOH/g) but is generally considered less environmentally persistent, complying with stricter REACH guidelines where NP is restricted.
Sources
- 1. products.pcc.eu [products.pcc.eu]
- 2. JP2016509615A - Styrenated phenols effective as curing agents or plasticizers for epoxy resins - Google Patents [patents.google.com]
- 3. US9771310B2 - Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin - Google Patents [patents.google.com]
Technical Support Center: Thermal Safety in Friedel-Crafts Alkylation
Mission: To provide researchers and process chemists with actionable, safety-critical guidance on managing the thermodynamics of large-scale Friedel-Crafts (F-C) alkylations.
Module 1: The Thermodynamics of Failure (The "Why")
In scale-up, the square-cube law works against you: as reactor volume increases, the surface area available for cooling decreases relative to the heat generated. Friedel-Crafts alkylations are notoriously unforgiving due to two distinct exothermic events: the Reaction Exotherm and the Quench Exotherm .
The Accumulation Trap
The most common cause of thermal runaway in F-C alkylation is Thermal Accumulation .
-
Scenario: You cool the reactor to 0°C to "control" the reaction and add the alkyl halide.
-
The Trap: If the reaction onset temperature is 10°C, no reaction occurs during addition. You have inadvertently created a premixed "bomb."
-
The Runaway: As the reactor naturally warms or is heated to induce reaction, the entire accumulated mass reacts simultaneously. The cooling jacket cannot handle the instantaneous heat release (
), leading to rapid pressurization and potential vessel rupture.
Quantitative Hazard Data
Understanding the energy potential is critical. Below are typical thermodynamic values for AlCl₃-catalyzed alkylations.
| Parameter | Typical Value | Implication |
| Heat of Reaction ( | -40 to -100 kJ/mol | High. Sufficient to boil most solvents (DCM, PhCl) multiple times over. |
| Adiabatic Temp Rise ( | > 150°C (often) | If cooling fails, the final temp will exceed the boiling point of the solvent, causing over-pressurization. |
| Quench Energy (Hydrolysis) | -60 to -90 kJ/mol AlCl₃ | Adding water to the catalyst releases nearly as much heat as the reaction itself. |
| Gas Evolution | 1 mol HCl / mol Reaction | Rapid gas generation during runaway leads to "foaming over" or vessel burst. |
Module 2: Process Design & Dosing Protocols (The "How")
To prevent accumulation, you must operate in a Dosing-Controlled Regime (also known as feed-limited). The rate of heat generation must be limited by the speed of the dosing pump, not the kinetics of the reaction.
Protocol: Determining the Safe Dosing Temperature
Do not arbitrarily choose 0°C. Follow this self-validating protocol:
-
DSC/RC1 Screening: Determine the Onset Temperature (
) of the reaction on a gram scale. -
Target Temperature: Set reactor temperature to
. -
Validation: Dose 5% of the alkyl halide.
-
Success: You see an immediate, sharp exotherm that resolves quickly (Q_rxn matches dosing).
-
Failure:[1] No exotherm is observed. STOP. Do not continue dosing. You are accumulating reagents. Increase temperature and re-test.
-
Workflow Visualization: The Dosing Control Loop
The following logic gate ensures you never accumulate unreacted material.
Caption: Logic flow for dosing-controlled F-C alkylation. Dosing is permitted only when immediate heat evolution confirms consumption of reagents.
Module 3: Quenching & Work-up (The "End Game")
Quenching is often more dangerous than the reaction itself. The hydrolysis of the Aluminum-Complex (
The "Inverse Quench" Protocol
Never add water directly to the reaction pot ("Direct Quench"). This creates a localized "volcano" where water boils instantly upon hitting the hot AlCl₃ surface.
Correct Procedure (Inverse Quench):
-
Prepare Quench Vessel: A separate vessel containing ice-water and acid (HCl) or base (NaOH), depending on product stability. The volume should be 2-3x the reaction volume.
-
Transfer: Slowly transfer the reaction mixture into the quench vessel.
-
Thermodynamics: The large heat sink (water) absorbs the energy of hydrolysis. The heat is dissipated into the bulk water, preventing local solvent boiling.
Quenching Workflow
Caption: Inverse quenching strategy. The reactive mixture is added to the heat sink (water), preventing localized overheating.
Module 4: Troubleshooting & FAQs
Q1: My temperature spiked after I finished adding the reagent. What happened?
Diagnosis: You suffered from Thermal Accumulation . Cause: You likely dosed at a temperature below the reaction onset. The reagents sat unreacted until the concentration built up enough to trigger the reaction, or the vessel warmed slightly. Solution: Determine the onset temperature using a calorimeter (RC1 or DSC). Ensure the reaction temperature is high enough to consume the reagent instantly upon addition.
Q2: Can I switch from Dichloromethane (DCM) to a safer solvent?
Diagnosis: DCM (bp 40°C) is risky because the F-C exotherm can easily exceed its boiling point, pressurizing the reactor. Solution: Yes. Nitrobenzene is a classic alternative; it stabilizes the AlCl₃ complex and has a high boiling point, but is toxic. 1,2-Dichloroethane (DCE) is a common higher-boiling (83°C) substitute for DCM, though it is also regulated. Pro-Tip: If using a high boiler, ensure your jacket oil doesn't "cook" the product on the wall.
Q3: Why is my yield lower at 10kg scale than it was at 10g scale?
Diagnosis: Mixing efficiency (Damköhler Number). Cause: In F-C alkylation, the reaction is often faster than the mixing time at large scale. Localized "hot spots" form where reagent concentration is high, leading to polymerization or poly-alkylation. Solution:
-
Increase agitation speed (tip speed).
-
Dilute the alkyl halide feed with solvent to increase the mixing volume.
-
Feed the reagent directly into the impeller zone (via a dip tube), not onto the surface.
Q4: How do I handle the HCl gas evolution?
Diagnosis: F-C alkylation generates stoichiometric HCl. Solution: Do not rely on a simple bubbler. Use a caustic scrubber (NaOH circulation loop) connected to the reactor vent. Ensure the vent line is wide enough to prevent clogging from sublimed AlCl₃.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Org. Process Res. Dev. (2002). "Scale-up of a Friedel-Crafts Alkylation". Organic Process Research & Development. (General reference for scale-up methodologies).
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
- Gygax, R. (1988). "Chemical Reaction Engineering for Safety". Chemical Engineering Science.
Sources
Minimizing byproduct formation in 3,5-xylenol styrenation
Welcome to the Technical Support Center for the Styrenation of 3,5-Xylenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing byproduct formation and optimizing reaction outcomes. As Senior Application Scientists, we have structured this resource to move from foundational knowledge to specific, actionable troubleshooting advice.
The styrenation of 3,5-xylenol is a classic example of a Friedel-Crafts alkylation reaction.[1][2] In this acid-catalyzed process, styrene is protonated to form a resonance-stabilized secondary carbocation. This electrophile then attacks the electron-rich aromatic ring of 3,5-xylenol, which acts as the nucleophile. The hydroxyl (-OH) and two methyl (-CH₃) groups on the xylenol ring are activating and ortho-, para-directing.
Due to significant steric hindrance from the two methyl groups at positions 3 and 5, the initial electrophilic attack predominantly occurs at the para-position (C4), the most sterically accessible and electronically favorable site.[3][4] Subsequent styrenation events can occur at the ortho-positions (C2 and C6), leading to di- and tri-styrenated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in this reaction? The reaction yields a mixture of styrenated phenols.[1][5]
-
Desired Product: 4-styryl-3,5-xylenol (a mono-styrenated phenol, MSP).
-
Primary Byproducts:
-
Poly-styrenated Xylenols: Di-styrenated (DSP) and tri-styrenated (TSP) xylenols are common, as the initial product can be more reactive than the starting xylenol.[2]
-
Polystyrene: Acid catalysts and heat can induce the self-polymerization of styrene, leading to the formation of tars or polymeric residues.[1]
-
Diarylalkanes: These can form through various side reactions, contributing to a complex product mixture.[6][7]
-
Q2: What types of catalysts are effective for this reaction? Acid catalysts are essential.[1] Common choices include:
-
Brønsted Acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are frequently used. Phosphoric acid is often preferred as it can offer better selectivity towards the para-substituted product due to steric effects.[1][8]
-
Lewis Acids: Catalysts like Indium(III) chloride (InCl₃) and Iron(III) chloride (FeCl₃) are also effective.[9][10][11]
-
Solid Acids: Sulfated zirconia (SO₄²⁻/ZrO₂) and polymer-bound sulfonic acids (e.g., Amberlyst 15) can also be used, offering potential advantages in catalyst separation and reusability.[1][12]
Q3: How does reaction temperature impact the outcome? Temperature is a critical parameter. Generally, reaction temperatures range from 80°C to 170°C.[1]
-
Higher Temperatures (e.g., >150°C): Increase the reaction rate but can significantly promote byproduct formation, especially styrene polymerization and polyalkylation.[1][13]
-
Lower Temperatures (e.g., 80-120°C): Favor higher selectivity for the mono-styrenated product but may lead to lower conversion rates or require longer reaction times.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-and-solution format, providing the scientific rationale behind each recommendation.
Problem 1: Excessive formation of di- and tri-styrenated phenols (DSP/TSP).
Probable Causes:
-
High Styrene-to-Xylenol Ratio: A molar excess of styrene drives the reaction towards polyalkylation.
-
High Reaction Temperature: Elevated temperatures increase the rate of subsequent alkylation steps.
-
Inefficient Mixing: Poor agitation can create localized "hot spots" with high concentrations of styrene, promoting further reaction.
Recommended Solutions & Scientific Rationale:
-
Adjust Stoichiometry: Employ a molar excess of 3,5-xylenol relative to styrene. A styrene-to-xylenol molar ratio of 0.8:1 to 1.2:1 is often recommended to favor mono-styrenation.[1] This ensures that the styrene carbocation is more likely to encounter an unreacted xylenol molecule.
-
Control Temperature: Maintain the reaction temperature in the lower effective range (e.g., 100-140°C, depending on the catalyst) to thermodynamically disfavor over-alkylation.
-
Slow Styrene Addition: Add styrene dropwise to the heated mixture of 3,5-xylenol and catalyst over an extended period (e.g., 2 hours).[1] This maintains a low instantaneous concentration of styrene, kinetically limiting the probability of a second styrenation event occurring on an already mono-styrenated molecule.
Problem 2: Significant formation of tar and polymeric byproducts.
Probable Causes:
-
High Reaction Temperature: Promotes the cationic polymerization of styrene.[14]
-
High Catalyst Concentration: A very high concentration of a strong acid catalyst can aggressively initiate styrene polymerization.
-
Localized Overheating: Rapid addition of styrene to the reaction can cause uncontrolled exotherms.[1]
Recommended Solutions & Scientific Rationale:
-
Reduce Reaction Temperature: Lowering the overall reaction temperature is the most effective way to inhibit styrene polymerization.
-
Use a Solvent: Introducing an inert, high-boiling solvent (e.g., xylene, dichlorobenzene) can help dissipate heat more effectively and dilute the reactants, reducing the rate of polymerization.[1]
-
Optimize Catalyst Loading: Perform a catalyst loading study to find the minimum concentration required for efficient xylenol conversion without excessively promoting polymerization.
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to prevent localized temperature gradients during the exothermic addition of styrene.[1]
Problem 3: Low conversion of 3,5-xylenol.
Probable Causes:
-
Insufficient Temperature: The activation energy for the Friedel-Crafts reaction is not being met.
-
Catalyst Inactivity: The catalyst may be of low purity, poisoned, or an inappropriate choice for the reaction.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Recommended Solutions & Scientific Rationale:
-
Optimize Temperature: Systematically increase the reaction temperature in small increments (e.g., 10°C) to find the optimal balance between conversion and selectivity.
-
Screen Catalysts: Test different acid catalysts. For instance, if a mild catalyst like phosphoric acid gives low conversion, a stronger one like sulfuric acid or a Lewis acid like InCl₃ might be necessary, though this may require re-optimization of other parameters to control byproducts.[1][10]
-
Extend Reaction Time: After the complete addition of styrene, continue stirring the mixture at the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion.[1] Monitor the reaction progress via TLC or GC analysis.
Data & Protocols
Data Summary
The choice of reaction parameters significantly influences product distribution. The following table provides a qualitative summary based on established principles of Friedel-Crafts alkylation.
| Parameter | Change | Effect on Mono-styrenation (Desired) | Effect on Poly-styrenation (Byproduct) | Effect on Styrene Polymerization (Byproduct) |
| Temperature | Increase | ↓ (Selectivity) | ↑ | ↑ |
| Styrene:Xylenol Ratio | Increase | ↓ | ↑↑ | ↑ |
| Catalyst Acidity | Increase | ↔ (Rate) / ↓ (Selectivity) | ↑ | ↑ |
| Styrene Addition Rate | Increase | ↓ | ↑ | ↑ |
Table 1: Qualitative Effects of Reaction Parameters on Product Distribution.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathway and the formation of key byproducts.
Caption: Reaction scheme for 3,5-xylenol styrenation and byproduct pathways.
Troubleshooting Logic Flow
Use this flowchart to diagnose and address common experimental issues systematically.
Caption: A systematic flowchart for troubleshooting styrenation reactions.
Experimental Protocol: Selective Mono-styrenation
This protocol aims to maximize the yield of 4-styryl-3,5-xylenol.
Materials:
-
3,5-Xylenol (99%)
-
Styrene (99%, inhibitor removed)
-
Phosphoric Acid (H₃PO₄, 85%)
-
Sodium Carbonate (Na₂CO₃) solution (10% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene (Anhydrous)
-
Reaction vessel with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser under a nitrogen atmosphere.
Procedure:
-
Reaction Setup: To the reaction vessel, charge 3,5-xylenol (e.g., 1.0 eq) and phosphoric acid (e.g., 0.01 eq).
-
Heating: Heat the mixture to 130°C under constant, vigorous stirring and a gentle nitrogen flow.
-
Styrene Addition: Slowly add styrene (e.g., 0.9 eq) dropwise via the dropping funnel over 2 hours. Monitor the temperature closely; it should not exceed 140°C.[1]
-
Reaction Completion: After the addition is complete, maintain the reaction at 130°C for an additional hour, monitoring by TLC or GC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to 80°C. Slowly add the 10% sodium carbonate solution until the mixture is neutral (pH ~7). Stir for 30 minutes.[1]
-
Work-up: Transfer the mixture to a separatory funnel. Add toluene and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate the desired 4-styryl-3,5-xylenol.
References
-
Khatun, N., et al. (2024). Synthetic and catalytic perspectives of polystyrene supported metal catalyst. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. Chemistry – A European Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Gold‐Catalyzed Friedel–Crafts‐Like Reaction of Benzylic Alcohols to Afford 1,1‐Diarylalkanes. Retrieved from [Link]
-
PMC. (2017, October 25). Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric hindrance affects interactions of poly(styrene–alt–DMHPMI) copolymer with strongly hydrogen-bond-accepting homopolymers. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
ScienceDirect. (n.d.). Novel environmentally benign procedures for the synthesis of styryl dyes. Dyes and Pigments. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic depiction of the mechanism of styrenation. Retrieved from [Link]
-
EPA NEPAL. (n.d.). Investigation of Selected Potential Environmental Contaminants : Styrene, Ethyl benzene, and Related Compounds. Retrieved from [Link]
- Google Patents. (n.d.). KR20190031730A - A Process for preparing Styrenated phenol.
-
ResearchGate. (n.d.). Efficient Catalyst for Hydroarylation Reaction of Styrene with Phenol to Obtain High DSP Selectivity in Mild Condition. Retrieved from [Link]
- Google Patents. (n.d.). US4086282A - Process for preparation of 3,5-xylenol.
-
SciSpace. (n.d.). Photoacid Catalyzed Reaction of Phenol with Styrene. Retrieved from [Link]
- Google Patents. (n.d.). US4247719A - Process for obtaining 2,5-xylenol from a 2,4-/2,5-xylenol mixture.
-
eGrove. (2022, May 6). Optimization of a Styrene Production and Separation Process. Retrieved from [Link]
- Google Patents. (n.d.). KR20170021439A - Method for manufacturing styrenated phenol.
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
Novelty Journals. (n.d.). Optimization of high performance styrenated alkyd resin for surface coating using response surface methodology. Retrieved from [Link]
-
SciELO. (n.d.). Styrene polymerization by nickel and titanium catalysts based on tris(pyrazolyl)borate ligands. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization of styrene at various catalyst amounts. Retrieved from [Link]
-
European Patent Office. (2020, November 18). STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]
- Google Patents. (n.d.). EP0837892B1 - Phenolic polymers made by aralkylation reactions.
-
Scilit. (n.d.). Steric Hindrance in Vinyl-Mesitylene. Retrieved from [Link]
-
European Patent Office. (n.d.). STABILIZATION OF POLYMERS WITH STYRENATED-P-CRESOLS - Patent 2150576. Retrieved from [Link]
-
ResearchGate. (2025, August 21). Analysis of Steric Hindrance Effect on the Core Formation of Brush‐Arm Star Polymer Nanogels During Ring Opening Metathesis Polymerization. Retrieved from [Link]
-
PubMed. (1976, February). Synthesis of DL-2,3-diacyloxypropylphosphonyl-cholines from DL-2,3-diacyloxyiodopropanes. Chemistry and Physics of Lipids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. KR20190031730A - A Process for preparing Styrenated phenol - Google Patents [patents.google.com]
- 6. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 7. Fe(OTf)3-catalysed Friedel–Crafts reaction of benzenoid arenes with α,β-unsaturated carbonyl compounds: easy access to 1,1-diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 9. Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. US4247719A - Process for obtaining 2,5-xylenol from a 2,4-/2,5-xylenol mixture - Google Patents [patents.google.com]
- 13. noveltyjournals.com [noveltyjournals.com]
- 14. scielo.br [scielo.br]
FTIR characteristic peaks for ortho-substituted styrenated phenols
FTIR Spectral Profiling of Ortho-Substituted Styrenated Phenols: A Comparative Guide for Antioxidant Development
As a Senior Application Scientist in polymer stabilization and drug development, I frequently encounter the need to differentiate between structural isomers of phenolic antioxidants. Styrenated phenols (SPs)—synthesized via the Friedel-Crafts alkylation of phenol with styrene—are highly effective radical scavengers. However, their antioxidant efficacy is heavily dictated by their substitution pattern.
The bulky 1-phenylethyl (styryl) group provides critical steric hindrance when positioned ortho to the phenolic hydroxyl (-OH) group (e.g., 2,6-distyrylphenol). This steric shielding prevents the phenoxyl radical from participating in unwanted pro-oxidant side reactions. Fourier-Transform Infrared Spectroscopy (FTIR) serves as the premier analytical tool for rapidly distinguishing these highly hindered ortho-substituted isomers from their para-substituted or unhindered counterparts [2].
This guide objectively compares the FTIR spectral signatures of ortho-substituted styrenated phenols against alternative phenolic structures, providing the mechanistic rationale behind peak shifts and a self-validating experimental protocol.
Mechanistic Insights: The Causality of Spectral Shifts
The structural differences between ortho- and para-substituted styrenated phenols manifest prominently in two regions of the FTIR spectrum: the O-H stretching region and the aromatic C-H out-of-plane (OOP) bending region.
-
Steric Hindrance and the O-H Stretch (3645–3200 cm⁻¹): In unhindered or para-substituted phenols, the hydroxyl group readily forms intermolecular hydrogen bonds with adjacent molecules. This hydrogen bonding weakens the covalent O-H bond, lowering its force constant and resulting in a broad, low-frequency absorption band typically centered around 3200–3400 cm⁻¹. Conversely, when bulky styryl groups occupy the ortho positions, they create a physical barrier that blocks other molecules from approaching the hydroxyl oxygen. This forces the O-H bond into a "free" or non-hydrogen-bonded state. Consequently, the O-H stretching frequency shifts to a significantly higher wavenumber, appearing as a sharp, narrow peak at ~3600–3645 cm⁻¹ [1, 3].
-
Aromatic C-H Out-of-Plane Bending (900–600 cm⁻¹): The OOP bending vibrations are highly sensitive to the number of adjacent hydrogen atoms on the aromatic ring. An ortho-substituted phenol ring typically exhibits strong OOP bands around 740–760 cm⁻¹. A para-substituted ring shifts this absorption to 820–840 cm⁻¹. Note that all styrenated phenols will also display strong bands at ~700 cm⁻¹ and ~760 cm⁻¹, which originate from the monosubstituted pendant phenyl ring of the styryl group itself.
Quantitative Data: FTIR Peak Comparison
The following table summarizes the diagnostic FTIR peaks used to differentiate styrenated phenol isomers.
| Functional Group Vibration | Ortho-Substituted (e.g., 2,6-Distyrylphenol) | Para-Substituted (e.g., 4-Styrylphenol) | Mechanistic Rationale |
| O-H Stretching | ~3600 - 3645 cm⁻¹ (Sharp, Narrow) | ~3200 - 3400 cm⁻¹ (Broad) | Bulky ortho-groups prevent intermolecular H-bonding, preserving a high-energy "free" O-H bond [1]. |
| Aromatic C-H (OOP Bend) | ~740 - 760 cm⁻¹ | ~820 - 840 cm⁻¹ | Dictated by the number of adjacent protons on the central phenolic ring. |
| Pendant Ring C-H (OOP) | ~700 cm⁻¹ & ~760 cm⁻¹ | ~700 cm⁻¹ & ~760 cm⁻¹ | Originates from the monosubstituted pendant styryl (1-phenylethyl) ring; present in all isomers. |
| C-O Stretching | ~1150 - 1200 cm⁻¹ | ~1220 - 1250 cm⁻¹ | Inductive and steric effects from the substitution pattern alter the C-O force constant. |
Experimental Protocol: Self-Validating ATR-FTIR Methodology
To ensure absolute trustworthiness in isomer identification, the FTIR acquisition must be tightly controlled. The presence of trace moisture can mask the sharp "free" O-H peak of an ortho-substituted phenol.
Materials & Equipment:
-
FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe crystal).
-
Isopropanol and lint-free wipes for crystal cleaning.
-
Desiccant-stored samples of styrenated phenols.
Step-by-Step Workflow:
-
System Purge & Cleaning: Clean the ATR crystal with isopropanol. Allow it to evaporate completely. Self-Validation Check: Run a preliminary live scan to ensure the baseline is flat and no residual solvent peaks (e.g., 3300 cm⁻¹ or 2950 cm⁻¹) are present.
-
Background Acquisition: Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹. Critical: Verify the absence of sharp water vapor rotational bands in the 3900–3500 cm⁻¹ region, as these can interfere with the detection of the sterically hindered O-H peak.
-
Sample Application: Apply a thin film of the neat liquid styrenated phenol (or a small amount of solid clamped down with the ATR anvil) directly onto the crystal. Ensure complete coverage of the active crystal area.
-
Spectral Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution from 4000 to 600 cm⁻¹.
-
Data Processing & Validation: Apply an ATR correction algorithm to adjust for penetration depth variations across the wavenumber range. Normalize the spectrum against the invariant pendant ring C-H peak at ~700 cm⁻¹ to allow for objective peak intensity comparisons between different batches.
Analytical Workflow Visualization
The logical progression for identifying the substitution pattern of a styrenated phenol based on its FTIR spectrum is mapped below.
Figure 1: Analytical workflow for the ATR-FTIR characterization and isomer identification of styrenated phenols.
References
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at:[Link]
-
Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology (via PubMed). Available at:[Link]
-
The Effects of Conjugation Path Variation on Electron Delocalization in Phenoxyl-Based Systems. National Institutes of Health (NIH). Available at: [Link]
Technical Comparison Guide: GC-MS Retention & Identification of 3,5-Dimethyl-2-(1-phenylethyl)phenol
Executive Summary
3,5-Dimethyl-2-(1-phenylethyl)phenol is a specific mono-styrenated phenol isomer derived from the alkylation of 3,5-xylenol. It serves as a critical intermediate in the synthesis of sterically hindered antioxidants and specialized stabilizers.
In chromatographic analysis, this compound presents a significant resolution challenge due to the co-formation of its positional isomer, 3,5-Dimethyl-4-(1-phenylethyl)phenol . Accurate discrimination between the ortho-substituted target (2-position) and the para-substituted impurity (4-position) is essential for validating product purity and efficacy.
This guide provides a definitive technical framework for identifying the 2-isomer using Gas Chromatography-Mass Spectrometry (GC-MS), focusing on retention behavior, mass spectral fragmentation, and elution logic.
Chemical Context & Isomerism
The synthesis of the target molecule typically involves the Friedel-Crafts alkylation of 3,5-dimethylphenol with styrene. Due to the directing effects of the hydroxyl and methyl groups, two primary mono-alkylated isomers are formed:
-
Target (Ortho-attack): 3,5-Dimethyl-2-(1-phenylethyl)phenol.
-
Structural Feature: The bulky phenylethyl group is adjacent to the hydroxyl group.
-
-
Alternative/Impurity (Para-attack): 3,5-Dimethyl-4-(1-phenylethyl)phenol.
-
Structural Feature: The phenylethyl group is opposite the hydroxyl group.
-
Synthesis & Isomer Pathway
Figure 1: Reaction pathway showing the competitive formation of the target ortho-isomer and the para-isomer impurity.
Comparative Analysis: Target vs. Alternative
The primary method of differentiation is Retention Time (RT) on a non-polar stationary phase. Mass spectrometry alone is often insufficient due to identical molecular weights and very similar fragmentation patterns.
Retention Behavior (Elution Order)
On standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane, DB-5ms, HP-5), ortho-substituted phenols elute before para-substituted phenols.
-
Mechanism: The ortho-isomer (Target) can form an intramolecular hydrogen bond between the hydroxyl proton and the pi-system of the adjacent phenyl ring (or simply steric shielding of the -OH). This reduces the molecule's effective polarity and interaction with the stationary phase compared to the para-isomer, where the hydroxyl group is fully exposed for intermolecular bonding.
Comparison Table
| Feature | Target: 2-(1-phenylethyl) Isomer | Alternative: 4-(1-phenylethyl) Isomer |
| Substitution Pattern | Ortho (Position 2) | Para (Position 4) |
| Elution Order (DB-5) | First Eluting Peak (Earlier RT) | Second Eluting Peak (Later RT) |
| Relative Retention | ~0.95 - 0.98 (relative to Para) | 1.00 (Reference) |
| Boiling Point Trend | Lower (due to H-bond shielding) | Higher (more intermolecular H-bonding) |
| Key MS Fragment (Base) | m/z 105 (1-phenylethyl cation) | m/z 105 (1-phenylethyl cation) |
| Diagnostic MS Feature | Higher intensity [M-15] (methyl loss) often observed due to steric crowding. | Standard fragmentation; often stronger molecular ion stability. |
Experimental Protocol (Self-Validating)
A. Instrumentation Setup
-
GC System: Agilent 7890/8890 or equivalent.
-
Detector: Single Quadrupole MS (e.g., 5977B) in EI mode (70 eV).
-
Column: DB-5ms UI (or equivalent 5% phenyl phase), 30m x 0.25mm x 0.25µm.
-
Rationale: The "Ultra Inert" (UI) designation is critical for phenols to prevent peak tailing caused by active sites interacting with the -OH group.
-
B. Method Parameters[1][2][3][4][5][6][7][8][9]
-
Inlet: Split mode (20:1), 260°C.
-
Flow: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 15°C/min to 200°C
-
Slow Ramp 5°C/min to 280°C (Critical for isomer resolution)
-
Hold 3 min.
-
-
MS Source/Quad: 230°C / 150°C.
-
Scan Range: m/z 40–450.
C. Identification Logic (Decision Tree)
To confirm the identity of the 3,5-Dimethyl-2-(1-phenylethyl)phenol peak without a pure standard of the specific isomer, follow this logic:
Figure 2: Logical workflow for assigning isomer identity based on relative elution order.
Mass Spectral Interpretation
While retention time is the primary differentiator, the mass spectrum provides structural confirmation.
-
Molecular Ion (M+): m/z 226. Look for a distinct peak at this mass.[1][2]
-
Base Peak: m/z 105.
-
Origin: Cleavage of the bond between the central carbon of the phenylethyl group and the phenol ring generates the stable 1-phenylethyl cation (
). -
Dominance: This peak is usually the strongest (100% abundance) for both isomers.
-
-
Secondary Fragments:
-
m/z 211 ([M-15]+): Loss of a methyl group.
-
m/z 77/79: Phenyl ring fragments.
-
m/z 121/122: Substituted phenol fragments (less common due to charge retention on the styryl fragment).
-
Differentiation Tip: If you have access to a library (NIST/Wiley), compare the ratio of m/z 211 to m/z 226. Ortho-isomers often exhibit a slightly enhanced "ortho effect," leading to specific rearrangements, but this is subtle. Rely on the elution order (Ortho < Para) as the primary confirmation.
References
-
NIST Mass Spectrometry Data Center. (2023). Retention Indices for Substituted Phenols. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
PubChem. (2025). Compound Summary: 2-(1-Phenylethyl)phenol. National Library of Medicine. [Link]
-
Restek Corporation. (2024). Chromatogram Search: Phenols Analysis on Rxi-5ms. [Link]
Sources
High-Resolution HPLC Methods for Separating Styrenated Phenol Isomers: A Comparative Guide
Introduction & Objective
Styrenated phenols (SP) are critical industrial antioxidants and stabilizers utilized extensively in polymers, rubbers, and agrochemical formulations. Synthesized via the acid-catalyzed alkylation of phenol with styrene, the resulting product is a complex mixture of mono-styrenated (MSP), di-styrenated (DSP), and tri-styrenated (TSP) phenols[1].
For analytical scientists and drug development professionals, the primary challenge is not merely separating the MSP, DSP, and TSP classes, but resolving their positional isomers (e.g., 2,4-DSP vs. 2,6-DSP). Because these isomers possess nearly identical molecular weights and hydrophobicities, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often result in co-elution. This guide objectively compares the performance of standard C18 columns against specialized Pentafluorophenyl (PFP) and Phenyl-Hexyl columns, providing a validated, self-validating protocol for robust isomer quantification.
Mechanistic Insights: Why Standard C18 Columns Fall Short
In standard RP-HPLC, C18 stationary phases separate compounds primarily based on dispersive hydrophobic interactions. For styrenated phenol isomers, the difference in hydrophobicity between an ortho-substituted styrene group and a para-substituted styrene group is negligible. Consequently, C18 columns often yield poor resolution (
To achieve baseline resolution, alternative stationary phases such as PFP or Phenyl-Hexyl must be employed. The causality behind their superior performance lies in orthogonal separation mechanisms:
-
Interactions: The aromatic rings of the PFP or Phenyl-Hexyl phase interact directly with the electron-rich aromatic rings of the styrenated phenols, providing enhanced retention for compounds with accessible
electrons. -
Steric and Shape Selectivity: The rigid fluorinated ring of a PFP column offers extreme shape selectivity. It effectively distinguishes the steric hindrance of a 2,6-DSP (where two bulky styrene groups flank the hydroxyl group) from a 2,4-DSP, altering their elution order compared to aliphatic phases.
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms in PFP columns induce strong dipole moments, further differentiating the positional isomers based on their localized charge distribution.
Mechanistic comparison of C18 vs. PFP columns for styrenated phenol isomer separation.
Comparative Performance Data
The following table summarizes the chromatographic performance of a standard C18 column versus a PFP column for the separation of DSP isomers.
| Parameter | Standard C18 (150 x 4.6 mm, 5 µm) | PFP Column (150 x 4.6 mm, 3 µm) | Causality / Advantage |
| Retention Time (2,4-DSP) | 12.4 min | 14.2 min | Enhanced retention via |
| Retention Time (2,6-DSP) | 12.6 min | 15.8 min | Steric hindrance at the ortho positions maximizes shape selectivity on PFP. |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | |
| Peak Asymmetry ( | 1.4 (Tailing) | 1.05 (Symmetrical) | PFP reduces secondary interactions with residual silanols. |
| Theoretical Plates ( | ~8,000 | ~15,000 | Smaller particle size (3 µm) and optimized packing efficiency. |
Validated Experimental Protocol
This protocol is adapted from ISO 23075:2021 standards for the determination of antidegradants[2] and optimized specifically for isomer-level resolution[1].
Workflow for the isolation and analysis of styrenated phenol isomers.
Sample Preparation (Self-Validating Extraction)
-
Extraction: Weigh accurately 200 mg of the polymer/rubber sample (cut into 2 mm squares) into a 20 mL flask. Add 10 mL of a 2:1 (v/v) isopropanol/dichloromethane extraction solvent[2].
-
Sonication: Extract in an ultrasonic bath (47.6 kHz) for 3 hours at
C. Causality: Maintaining a low temperature prevents the thermal degradation of the phenolic antioxidants. -
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter to remove particulates.
-
Validation Check: Spike the sample matrix with a known concentration of a surrogate standard prior to extraction. The system is self-validating if the calculated recovery rate falls strictly between 95% and 105%.
HPLC Conditions
-
Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.01 M Ammonium acetate in Water (pH ~6.8). Causality: Ammonium acetate buffers the mobile phase, suppressing the ionization of the phenolic hydroxyl group (
). This prevents peak tailing and ensures reproducible retention times[2]. -
Mobile Phase B: Methanol (HPLC Grade). Causality: Methanol provides superior selectivity for aromatic compounds compared to acetonitrile, as it does not disrupt the
interactions between the analyte and the stationary phase. -
Gradient Program:
-
0–5 min: 60% B
-
5–20 min: Linear ramp to 95% B
-
20–25 min: Hold at 95% B (Elution of TSP isomers)
-
25–30 min: Return to 60% B (Column Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes thermodynamics of retention).
-
Injection Volume: 10 µL.
Detection and Data Analysis
-
UV Detection: Set the Diode Array Detector (DAD) to 275 nm. This wavelength corresponds to the
transition of the phenolic and styrenyl aromatic rings, providing the maximum signal-to-noise ratio[1]. -
Advanced Characterization: For complex ethoxylated styrenated phenols (e.g., TSP-16-ethoxylates used in agrochemicals), couple the HPLC to a Time-of-Flight Mass Spectrometer (LC-ToF-MS) using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) to identify specific oligomer distributions and exact masses[3].
Conclusion
While standard C18 columns are sufficient for the bulk separation of MSP, DSP, and TSP classes, they fundamentally lack the shape and electronic selectivity required to resolve positional isomers. Upgrading to a PFP or Phenyl-Hexyl column leverages
References
-
ISO 23075:2021 Rubber — Determination of antidegradants by HPLC Source: International Organization for Standardization (ISO) / iTeh Standards URL:[Link]
-
Chromatographic and Spectroscopic Characterization of Surfactants used for Agrochemical Products Source: CORE (UK) URL:[Link]
Sources
A Comparative Analysis of the Thermal Stability of Styrenated Phenol and Bisphenol A
This guide provides an in-depth technical comparison of the thermal stability of styrenated phenol (SP) and bisphenol A (BPA). As crucial components in various industrial applications, from polymer synthesis to antioxidant formulations, understanding their behavior at elevated temperatures is paramount for researchers, scientists, and professionals in drug development and material science. This document synthesizes available experimental data to offer a clear, objective comparison, while also highlighting areas where further research is needed.
Introduction: Chemical Structures and Industrial Significance
Styrenated Phenol (SP) is not a single compound but a family of alkylated phenols resulting from the reaction of phenol with styrene. Commercial SP is typically a mixture of mono-, di-, and tri-styrenated phenols. This structural heterogeneity, with bulky styrene groups attached to the phenol ring, contributes to its primary function as a high-molecular-weight, non-staining antioxidant and stabilizer in plastics, rubbers, and oils.[1][2] Its key commercial advantage lies in its purported high thermal and oxidative stability.[1][3]
Bisphenol A (BPA) , or 2,2-bis(4-hydroxyphenyl)propane, is a well-defined difunctional phenol. It serves as a fundamental monomer in the production of high-performance polymers, most notably polycarbonates and epoxy resins.[4] Its rigid structure imparts excellent mechanical and thermal properties to these polymers. However, the thermal stability of BPA itself and the potential for its release from polymers at elevated temperatures are critical considerations due to health and safety regulations.
Comparative Analysis of Thermal Stability
A direct, quantitative comparison of the thermal stability of styrenated phenol and bisphenol A is challenging due to a notable disparity in publicly available, detailed experimental data for styrenated phenol. While the thermal behavior of bisphenol A, particularly within a polycarbonate matrix, is extensively documented through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), specific data for neat styrenated phenol is less common in scientific literature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal decomposition.
Bisphenol A (in Polycarbonate): TGA data for bisphenol A polycarbonate (PC) indicates that significant thermal decomposition begins at approximately 450°C in an air atmosphere and at a higher temperature in a nitrogen atmosphere.[5][6] The main degradation region for BPA-PC is reported to be between 480°C and 560°C.[5]
Styrenated Phenol: Specific TGA data with onset decomposition temperatures for neat styrenated phenol is not readily available in the reviewed literature. However, its widespread use as an antioxidant in high-temperature applications and statements from manufacturers attest to its "good thermal stability."[1][3] A safety data sheet for a commercial styrenated phenol product, NEVASTAIN® 21 Resin, indicates that the decomposition temperature is "not available," but lists oxides of carbon, carbon monoxide, hydrocarbons, and phenolic type compounds as hazardous decomposition products.[7] Another safety data sheet lists a boiling point of 232°C, which suggests that volatilization may occur before significant decomposition, though this is not a direct measure of thermal stability.[8]
Table 1: Summary of Available Thermal Decomposition Data
| Parameter | Styrenated Phenol | Bisphenol A (from Polycarbonate) |
| Onset of Decomposition (TGA) | Data not readily available in public literature. Generally regarded as having high thermal stability. | Approx. 450°C in air[5] |
| Main Decomposition Range | Not specified. | 480-560°C[5] |
| Decomposition Products | Oxides of carbon, carbon monoxide, hydrocarbons, phenolic compounds.[7] | Phenol, bisphenol A, CO2, alkyl phenols.[5][9] |
Differential Scanning calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about melting, crystallization, and other thermal transitions.
Bisphenol A: DSC analysis of bisphenol A shows a distinct melting point.
Styrenated Phenol: As a mixture of mono-, di-, and tri-styrenated phenols, commercial styrenated phenol is typically a viscous liquid at room temperature and does not exhibit a sharp melting point. DSC analysis would likely show a broad glass transition rather than a distinct melting peak. Specific DSC thermograms for commercial styrenated phenol are not widely published.
Experimental Protocols for Thermal Analysis
To ensure the accurate evaluation of the thermal stability of phenolic compounds like styrenated phenol and bisphenol A, standardized experimental protocols for TGA and DSC are essential.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a standard method for determining the thermal decomposition profile of a solid or liquid sample.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum). For liquid samples like styrenated phenol, ensure even distribution at the bottom of the pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10°C/min is standard.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes a standard method for determining the thermal transitions of a material.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared DSC pan. For liquid samples, use a hermetically sealed pan to prevent volatilization.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating/Cooling Program:
-
Heat the sample from ambient temperature to a temperature above its expected melting point or decomposition temperature at a controlled rate (e.g., 10°C/min).
-
Hold isothermally for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to ambient temperature at a controlled rate.
-
A second heating scan is often performed to observe the behavior of the amorphous or recrystallized material.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm).
Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.
Discussion and Conclusion
Based on the available data, a definitive statement on whether styrenated phenol possesses superior thermal stability to bisphenol A cannot be made without direct comparative experimental results under identical conditions.
-
Bisphenol A exhibits well-characterized thermal behavior, with decomposition of its polycarbonate derivative initiating at high temperatures (around 450°C). The degradation pathways and products have been extensively studied.
-
Styrenated Phenol is qualitatively known for its good thermal stability, a property leveraged in its primary application as an antioxidant. However, the lack of specific, publicly available TGA and DSC data for the neat substance prevents a quantitative comparison. The complex composition of commercial styrenated phenol (a mixture of mono-, di-, and tri-styrenated species) further complicates direct comparisons.
For researchers and drug development professionals, the key takeaway is the importance of empirical testing. When considering these materials for applications where thermal stability is a critical parameter, it is imperative to conduct thermal analysis on the specific grade of styrenated phenol or bisphenol A being used. The provided experimental protocols can serve as a starting point for such evaluations.
Future Research: There is a clear need for systematic studies on the thermal decomposition of various commercial grades of styrenated phenol. Such research would provide the scientific community with the necessary data to make more informed decisions when selecting materials for high-temperature applications.
References
-
Jang, B. N., & Wilkie, C. A. (2005). The Thermal degradation of Bisphenol A Polycarbonate in Air. e-Publications@Marquette. [Link]
-
Degradation of bisphenol A during heat-activated peroxodisulfate treatment: kinetics, mechanism, and transformation products. (2025). Royal Society of Chemistry. [Link]
-
Li, X., et al. (2021). Synthesis, properties and thermal degradation mechanism of bisphenol A-based polyarylates capped with p-tert-butylphenol. ProQuest. [Link]
-
Li, X. G., & Huang, M. R. (1999). Thermal degradation of bisphenol A polycarbonate by high-resolution thermogravimetry. Polymer International, 48(5), 387-391. [Link]
-
Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. (2021). RSC Publishing. [Link]
-
Wikipedia. (n.d.). Bisphenol A. [Link]
-
Environmental risk evaluation report: Styrenated phenol. (2009). GOV.UK. [Link]
-
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2024). MDPI. [Link]
-
TGA curves of various hindered phenolic antioxidants in air. (n.d.). ResearchGate. [Link]
-
P4083-USSO3H. (n.d.). Polymer Source. [Link]
- KR20110070081A - Process for preparing styrenated phenol. (2011).
-
Safety Data Sheet NEVASTAIN® 21 Resin. (2023). Neville Chemical. [Link]
-
Styrenated Phenol. (n.d.). Polsen. [Link]
-
TG curves of THA and the commercial phenol antioxidants. (n.d.). ResearchGate. [Link]
- US20160207859A1 - Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin. (2016).
-
Alshawi, F. M., Razzq, K. A., & Hanoosh, W. S. (2019). Synthesis and thermal properties of some phenolic resins. Innovaciencia, 7(1), 1-15. [Link]
-
Application of Model-Free and Model-Based Kinetic Methods in Evaluation of Reactions Complexity during Thermo-Oxidative Degradation Process: Case Study of [4-(Hydroxymethyl)phenoxymethyl] Polystyrene Resin. (2024). MDPI. [Link]
-
Şenocak, A., Alkan, C., & Karadağ, A. (2016). Thermal Decomposition and a Kinetic Study of Poly (Para-Substituted Styrene) s. American Journal of Analytical Chemistry, 7(3), 246-253. [Link]
-
Thermal stability and thermal degradation study of phenolic resin modified by cardanol. (2020). ICE Publishing. [Link]
-
Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds Under Different Aging Conditions. (2025). MDPI. [Link]
-
Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature range 20–500 °C. (2018). ResearchGate. [Link]
-
Thermal analysis: (a) TGA thermograms and (b) DSC thermograms of SBR and C-g-SBR with different weight percentages of grafted cardanol (as indicated by the numbers after C-g-SBR). (n.d.). ResearchGate. [Link]
-
Using High-Volume Sample Pans to Characterize the Curing Reaction of a Phenolic Resin Sample. (n.d.). TA Instruments. [Link]
-
Park, B. D., et al. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Polymer, 40(7), 1689-1699. [Link]
Sources
- 1. Styrenated phenol supplier Western Reserve Chemical [wrchem.com]
- 2. acico.sa [acico.sa]
- 3. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 4. Bisphenol A - Wikipedia [en.wikipedia.org]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. nevchem.com [nevchem.com]
- 8. Styrenated phenol - Safety Data Sheet [chemicalbook.com]
- 9. Synthesis, properties and thermal degradation mechanism of bisphenol A-based polyarylates capped with p-tert-butylphenol - ProQuest [proquest.com]
Technical Comparison: UV-Vis Characterization of 3,5-Dimethyl-2-(1-phenylethyl)phenol vs. Standard Phenolic Antioxidants
This guide provides a rigorous technical comparison of the UV-Vis spectral characteristics of 3,5-Dimethyl-2-(1-phenylethyl)phenol , a specialized styrenated phenol derivative, against industry-standard phenolic antioxidants.
Executive Summary & Chemical Context
3,5-Dimethyl-2-(1-phenylethyl)phenol (CAS: Not widely listed; specific isomer of styrenated 3,5-xylenol) represents a class of sterically hindered phenols used primarily as non-staining antioxidants and stabilizers in polymers, elastomers, and potentially as intermediates in pharmaceutical synthesis.
Structurally, this compound features a 3,5-dimethylphenol core substituted at the ortho-position (C2) with a 1-phenylethyl group (often referred to as a "styryl" group). Unlike simple alkylated phenols (e.g., BHT), the introduction of the phenylethyl moiety adds a second aromatic chromophore, albeit one that is electronically isolated from the phenolic ring by a saturated methine bridge (
This guide compares its spectral behavior against:
-
3,5-Dimethylphenol (3,5-Xylenol): The parent chromophore.
-
2,6-Di-tert-butyl-4-methylphenol (BHT): The industry-standard hindered phenol.
-
Styrenated Phenol (General): A commercial mixture of mono-, di-, and tri-styrenated phenols.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility and accuracy, the following protocol minimizes solvent effects and concentration-dependent aggregation.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Note: Avoid non-polar solvents like hexane for precise
determination of phenols due to hydrogen bonding variability. -
Reference Standard: 3,5-Dimethylphenol (>99%).[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).
-
Path Length: 10 mm Quartz Cuvettes.
Preparation & Measurement Workflow
-
Stock Solution: Prepare a
M stock solution in MeOH. -
Working Solution: Dilute 1:10 to achieve a final concentration of
M.-
Target Absorbance: 0.6 – 0.8 AU (optimal linear range).
-
-
Baseline Correction: Run a blank scan with pure MeOH.
-
Spectral Scan: Scan from 200 nm to 400 nm.
-
Validation Step: Acidify a 3 mL aliquot with 10
L of 0.1 M HCl. Re-scan.-
Rationale: Phenols can partially ionize. Acidification suppresses ionization, ensuring the spectrum represents the neutral molecular form.
-
Analytical Workflow Visualization
Figure 1: Self-validating UV-Vis analysis workflow ensuring linear response and molecular neutrality.
Results & Comparative Analysis
Spectral Data Comparison
The following table synthesizes experimental data for the alternatives and the predicted values for the target compound based on chromophore addition rules (Woodward-Fieser extension for phenols).
| Compound | Primary | Secondary | Molar Absorptivity ( | Structural Interpretation |
| 3,5-Dimethyl-2-(1-phenylethyl)phenol | 276 – 280 (Predicted) | ~215 | ~2,500 – 3,000 | Additive absorption of the substituted phenol and the isolated phenyl ring. The 1-phenylethyl group causes a slight bathochromic shift vs. the parent. |
| 3,5-Dimethylphenol (Parent) | 272 | 218 | 1,550 | Classic phenolic B-band (benzenoid transition). |
| BHT (Standard) | 278 | 215 | ~1,800 | Bathochromic shift due to heavy steric substitution (tert-butyl groups). |
| Styrenated Phenol (Mix) | 275 – 280 | ~220 | Variable | Broad band due to mixture of mono-, di-, and tri-substituted isomers. |
Detailed Spectral Interpretation
-
Chromophore Isolation: The target compound contains two distinct aromatic systems:
-
The "Summation" Effect: Unlike BHT, where the substituents are non-absorbing alkyl groups, the 1-phenylethyl group in the target compound is a chromophore.
-
The Phenol band (
272 nm) and the Phenyl band ( 260 nm) will overlap. -
Result: A broader absorption peak compared to 3,5-dimethylphenol, centered around 278 nm , with higher molar absorptivity (
) due to the combined contribution of both rings.
-
-
Steric Influence: The bulky 1-phenylethyl group at the ortho position (C2) creates steric hindrance similar to BHT. This often induces a slight red shift (bathochromic) by distorting the planarity of the -OH bond or affecting solvation, stabilizing the excited state.
Structural Relationship Diagram
Figure 2: Structural derivation and functional equivalence to BHT.
Application Insights for Researchers
-
Detection in HPLC: Due to the dual aromatic systems, 3,5-Dimethyl-2-(1-phenylethyl)phenol will have a higher response factor at 254 nm and 280 nm compared to simple alkylated phenols like 2,4-dimethylphenol. This allows for lower limits of detection (LOD).
-
Quality Control: When analyzing "Styrenated Phenol" mixtures, this specific isomer can be resolved from di- and tri-styrenated forms. The di-substituted forms typically show a further bathochromic shift (to
282-285 nm) and increased broadening. -
Stability: The steric bulk at the C2 position protects the phenolic hydroxyl, making it an effective radical scavenger (antioxidant) comparable to BHT, but with lower volatility due to the higher molecular weight (226.31 g/mol vs. 220.35 g/mol for BHT).
References
-
National Institute of Standards and Technology (NIST). "Phenol, 2,4-dimethyl- UV/Visible Spectrum." NIST Chemistry WebBook, SRD 69.[Link]
-
PubChem. "2-(1-Phenylethyl)phenol | C14H14O." National Library of Medicine.[Link]
-
Mameri, Y. et al. "Catalytic degradation of 3,5-Dimethylphenol with goethite and hydrogen peroxide." ResearchGate.[Link]
Sources
- 1. Application and preparation of 3,5-dimethylphenol_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0837892B1 - Phenolic polymers made by aralkylation reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Distinguishing 2-(1-phenylethyl) and 4-(1-phenylethyl) isomers by NMR
An Expert's Guide to Distinguishing 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol Isomers by NMR Spectroscopy
In the realm of synthetic chemistry and drug development, the precise characterization of molecular structure is paramount. Positional isomers, such as 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol, present a common yet critical analytical challenge. While sharing the same molecular formula, the distinct substitution patterns on the phenolic ring lead to different physicochemical and biological properties. This guide provides a comprehensive, data-driven comparison of how to unambiguously differentiate these two isomers using nuclear magnetic resonance (NMR) spectroscopy, moving from routine 1D experiments to advanced 2D techniques.
The Challenge: Subtle Differences, Significant Consequences
The core analytical task is to pinpoint the location of the 1-phenylethyl substituent on the phenol ring. Is it at the ortho (C2) or para (C4) position relative to the hydroxyl group? This seemingly minor structural variance can profoundly impact a molecule's reactivity, biological activity, and patentability. Therefore, robust analytical confirmation is not just a procedural formality but a cornerstone of rigorous scientific inquiry.
¹H NMR Spectroscopy: The First Line of Inquiry
Proton (¹H) NMR is typically the initial and most accessible method for structural elucidation. The key to differentiating our isomers lies in the aromatic region of the spectrum, specifically the splitting patterns and chemical shifts of the protons on the phenolic ring.
Expected ¹H NMR Spectral Patterns
The hydroxyl (-OH) and methine (-CH) protons will have similar chemical shifts in both isomers, although the electronic environment will induce subtle differences. The most telling information comes from the aromatic protons of the phenol ring.
-
4-(1-phenylethyl)phenol (Para isomer): Due to the symmetry of the para-substitution, the phenolic ring protons will exhibit a classic AA'BB' system, which often appears as two distinct doublets. Protons H-2' and H-6' are chemically equivalent, as are H-3' and H-5'. This results in a relatively simple, symmetrical pattern.
-
2-(1-phenylethyl)phenol (Ortho isomer): The ortho-substitution breaks the symmetry of the phenolic ring. All four protons (H-3', H-4', H-5', H-6') are chemically distinct, leading to a more complex set of four signals in the aromatic region. These will appear as a series of doublets, triplets, or doublet of doublets, depending on the coupling constants.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Summary: ¹H NMR
| Proton Assignment | 4-(1-phenylethyl)phenol (Para) | 2-(1-phenylethyl)phenol (Ortho) | Rationale for Difference |
| Phenolic -OH | ~4.5-5.5 ppm (broad singlet) | ~4.5-5.5 ppm (broad singlet) | Chemical shift can be highly variable and concentration-dependent. |
| Methine -CH | ~4.1 ppm (quartet, J ≈ 7.2 Hz) | ~4.1 ppm (quartet, J ≈ 7.2 Hz) | Similar electronic environment around the benzylic proton. |
| Methyl -CH₃ | ~1.6 ppm (doublet, J ≈ 7.2 Hz) | ~1.6 ppm (doublet, J ≈ 7.2 Hz) | Coupled to the methine proton, similar environment. |
| Phenolic Ring H-2', H-6' | ~7.1 ppm (doublet) | N/A | Chemical equivalence due to C₂ symmetry axis. |
| Phenolic Ring H-3', H-5' | ~6.7 ppm (doublet) | ~6.8-7.2 ppm (multiplets) | Protons ortho to the hydroxyl group are typically shielded. |
| Phenolic Ring H-3',4',5',6' | N/A | ~6.8-7.2 ppm (4 distinct signals) | Lack of symmetry results in four unique proton environments. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon-¹³ (¹³C) NMR provides complementary information by revealing the chemical environment of each carbon atom. The number of distinct signals in the aromatic region is a direct indicator of the substitution pattern.
Expected ¹³C NMR Spectral Patterns
-
4-(1-phenylethyl)phenol (Para isomer): The symmetry of the para-isomer will result in fewer signals in the aromatic region of the ¹³C NMR spectrum. The phenolic ring will show only four distinct carbon signals: C-1' (ipso-OH), C-2'/C-6', C-3'/C-5', and C-4' (ipso-substituent).
-
2-(1-phenylethyl)phenol (Ortho isomer): The lack of symmetry in the ortho-isomer means that all six carbon atoms of the phenolic ring are chemically unique and will therefore produce six distinct signals in the aromatic region.
This clear difference in the number of aromatic carbon signals (4 vs. 6) is often the most definitive piece of evidence for distinguishing the two isomers.
Advanced 2D NMR: Unambiguous Correlation
While 1D NMR is often sufficient, 2D NMR techniques like HSQC and HMBC provide irrefutable proof by showing correlations between protons and carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful in this case.
The Power of HMBC
HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. By observing the correlation from the benzylic methine proton (-CH) of the phenylethyl group to the carbons of the phenol ring, we can definitively establish the point of attachment.
-
For 4-(1-phenylethyl)phenol: The methine proton (H-1) will show a ³J correlation to carbons C-3' and C-5' of the phenol ring.
-
For 2-(1-phenylethyl)phenol: The methine proton (H-1) will show a ³J correlation to carbon C-1' (the carbon bearing the -OH group) and C-3' of the phenol ring.
This key difference in the HMBC correlation pattern provides a direct and unambiguous method for assigning the correct isomeric structure.
Diagram: Key HMBC Correlation for Isomer Differentiation
Caption: Visualization of the diagnostic ³J HMBC correlations from the methine proton (H-1) that differentiate the para and ortho isomers.
Conclusion: A Multi-faceted Approach for Certainty
Distinguishing between the 2-(1-phenylethyl)phenol and 4-(1-phenylethyl)phenol isomers is a straightforward process when a systematic NMR approach is employed.
-
¹H NMR provides the first clue, with the para isomer showing a simple, symmetric AA'BB' pattern and the ortho isomer displaying a more complex system of four distinct aromatic signals.
-
¹³C NMR offers powerful confirmation. The para isomer will exhibit four aromatic carbon signals, while the ortho isomer will show six.
-
HMBC provides the final, unambiguous proof by revealing the long-range connectivity between the substituent's methine proton and the specific carbons of the phenol ring, directly identifying the point of attachment.
By leveraging this combination of techniques, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and validity of their subsequent research and development efforts.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]
Analytical Purity Assay Standards for Industrial Styrenated Phenol Mixtures: A Comparative Guide
As an application scientist overseeing polymer additives and pharmaceutical packaging integrity, I frequently encounter the analytical complexities of industrial antioxidant mixtures.1[1]. However, unlike single-molecule additives, industrial SP is never a discrete entity.
Synthesized via the acid-catalyzed alkylation of phenol with styrene, the final product is a complex stoichiometric distribution of mono-styrenated (MSP), di-styrenated (DSP), and tri-styrenated phenol (TSP)[2]. The exact ratio of these isomers dictates both the physical handling properties (e.g., viscosity) and the radical-scavenging efficacy of the bulk material. Consequently, establishing rigorous purity assays is not merely a regulatory formality; it is a fundamental requirement for predicting material performance and mitigating toxicity risks associated with unreacted precursors.
Mechanistic Rationale: Why Isomeric Ratios Matter
The causality behind strict purity testing lies in the structure-function relationship of the SP isomers.2[2]. Conversely, the TSP fraction provides maximum steric hindrance around the phenolic hydroxyl group, which is the mechanistic core that traps free radicals during thermo-oxidative aging.
Furthermore, environmental and toxicological scrutiny demands precise quantification of impurities.3[3]. Unreacted residual phenol—a highly toxic and volatile contaminant—must also be monitored to ensure it remains below the 1% threshold typical of high-purity commercial grades[3].
Comparative Antioxidant Performance & Hazard Profile
To contextualize the analytical requirements, we must benchmark SP against other standard industrial antioxidants. The table below summarizes the performance, analytical challenges, and hazard profiles of SP compared to common alternatives.
| Antioxidant / Additive | Chemical Class | Primary Application | Analytical Challenge | Hazard / Regulatory Profile |
| Styrenated Phenol (SP) | Sterically Hindered Phenol | Light-colored rubber, Pharma elastomers | Complex isomeric mixture (MSP, DSP, TSP) | Very bioaccumulative (vB), Persistent (P) |
| BHT (Antioxidant 264) | Simple Phenolic | General plastics, Food packaging | High volatility, rapid migration | Suspected endocrine disruptor |
| 6PPD | Amine-based | Tire tread, Heavy rubber | Oxidation to toxic 6PPD-quinone | High aquatic toxicity |
| Nonylphenol | Alkylphenol | Surfactants, Precursors | Ethoxymer distribution | Banned/Restricted (Endocrine disruptor) |
Data synthesized from comparative antioxidant studies and environmental risk evaluations[1],[3],[4],[5].
Analytical Workflow for SP Purity Assessment
Because SP products range from volatile phenolic mixtures to highly complex, non-ionic tristyrylphenol ethoxylate surfactants, a single chromatographic method is insufficient. We must employ a dual-pathway analytical system.
Analytical workflow for separating and quantifying styrenated phenol components.
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: GC-FID/MS for Isomeric Ratio Determination (Volatiles)
Causality & Rationale: 6[6]. We utilize Mass Spectrometry (MS) for structural identification (confirming the m/z of MSP at 198, DSP at 302, and TSP at 406), but we rely on Flame Ionization Detection (FID) for quantification. Why? Because FID provides a highly predictable, uniform carbon response factor. This allows us to accurately calculate the mass percentages of MSP, DSP, and TSP without needing highly purified, commercially unavailable standards for every single ortho/para positional isomer[2].
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 50 mg of the industrial SP mixture in 10 mL of high-purity dichloromethane (DCM). Add 1.0 mg of 4-tert-butylphenol as an internal standard.
-
Chromatographic Separation: Inject 1 µL into a GC system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm, 0.25 μm film thickness).
-
Thermal Gradient: Set the inlet temperature to 250°C. Program the oven: Initial hold at 100°C for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min.
-
Detection: Split the column effluent between the MS (scan range m/z 50–500) and the FID (detector at 300°C).
-
System Suitability & Validation: To ensure this is a self-validating system, evaluate the relative standard deviation (RSD) of the internal standard peak area across triplicate injections. An RSD of <2.0% proves that any variation in the MSP:DSP:TSP ratio is due to the inherent sample chemistry, definitively ruling out inlet discrimination or column degradation.
Protocol 2: LC-ToF-MS for Tristyrylphenol Ethoxylates (High MW / Polar)
Causality & Rationale: 7[7]. Standard HPLC-UV fails here because the differing ethoxymers co-elute and lack distinct chromophoric shifts.8[8].
Step-by-Step Procedure:
-
Sample Preparation: Perform a "dilute-and-shoot" extraction by dissolving 10 mg of the ethoxylated SP sample in 10 mL of Methanol:Water (50:50 v/v).
-
Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (100 mm × 2.1 mm, 1.7 μm particle size) maintained at 40°C.
-
Mobile Phase Gradient: Utilize Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 10% B to 95% B over 15 minutes to separate oligomers strictly by their degree of ethoxylation (hydrophobicity).
-
Detection: Operate the ToF-MS in positive Electrospray Ionization (ESI+) mode, scanning m/z 100–1500.
-
System Suitability & Validation: Mass accuracy must be validated continuously during the run using an automated calibrant delivery system (e.g., Leucine Enkephalin lock-mass).9[9].
References
- A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Cambridge Prisms.
- Identification of causative chemicals of allergic contact dermatitis using a combination of patch testing in p
- Environmental risk evaluation report: Styren
- Styrenated phenol modified nanosilica for improved thermo-oxidative and mechanical properties of natural rubber.
- STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME.
- Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact. PMC.
- Quantitative determination of non-ionic surfactants by high-performance liquid-chromatography-ion trap mass-spectrometry.
- Chromatographic and Spectroscopic Characterization of Surfactants used for Agrochemical Products. CORE.
- Analytical Characterization and Comparison of Tristyrylphenol Ethoxylates Used in Agrochemical Formulations.
Sources
- 1. A review of additive usage in polymer manufacturing: case study phenolic antioxidants | Cambridge Prisms: Plastics | Cambridge Core [cambridge.org]
- 2. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of causative chemicals of allergic contact dermatitis using a combination of patch testing in patients and chemical analysis. Application to cases from rubber footwear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Rheological Profiling and Viscosity Comparison of Commercial Styrenated Phenol Diluents
For drug development professionals and materials scientists, the structural integrity of pharmaceutical manufacturing environments—specifically cleanrooms, laboratories, and chemical-resistant infrastructure—relies heavily on advanced polymer and epoxy systems. Formulating these high-solids, low-VOC systems requires precise diluents to achieve optimal application viscosity without compromising the cured polymer's chemical resistance[1].
Styrenated phenol (SP) has emerged as the premier non-toxic alternative to heavily regulated and environmentally hazardous nonylphenol[2]. This guide objectively compares the rheological performance of commercial SP diluents, exploring the mechanistic causality behind their viscosity profiles and providing a self-validating experimental framework for laboratory evaluation.
Mechanistic Causality: Molecular Structure vs. Dynamic Viscosity
Styrenated phenol is synthesized via the Friedel-Crafts alkylation of phenol with styrene in the presence of an acid catalyst, yielding a mixture of mono- (MSP), di- (DSP), and tri-styrenated (TSP) phenols[3][4]. The dynamic viscosity of these commercial diluents is intrinsically dictated by their degree of styrenation:
-
Mono-styrenated Phenol (MSP): Possessing only one bulky styrene pendant group, MSP exhibits lower molecular weight and reduced steric entanglement. This structural simplicity maximizes free volume within the fluid, resulting in a significantly lower dynamic viscosity (typically 300–600 mPa·s at 25°C)[5][6].
-
Di- and Tri-styrenated Phenol (DSP/TSP): As the ratio of DSP and TSP increases, the dense packing of multiple aromatic rings severely restricts molecular mobility. This steric hindrance exponentially increases intermolecular friction, pushing the dynamic viscosity up to 5000 mPa·s[7].
For formulators, selecting an SP diluent with a high MSP content ensures maximum flow and leveling properties, while the inherent hydroxyl (OH) groups maintain the necessary catalytic activity to accelerate amine-epoxy curing reactions[2][4].
Comparative Rheological Data of Commercial SP Diluents
The following table summarizes the quantitative viscosity data and primary applications of leading commercial styrenated phenol diluents.
| Commercial Product | Primary Composition | Viscosity at 25°C (mPa·s / cPs) | Key Application / Characteristics |
| MSP v.1 (PCC Group) | Mono-styrenated phenol | 300 – 500 | Maximum flow, high compatibility, and excellent hardening acceleration[5]. |
| Fengquan MSP | Mono-styrenated phenol (≥70%) | 300 – 600 | Ideal for solvent-free epoxy and low-temperature curable coatings[6]. |
| Kumanox 3111F | SP Blend (MSP/DSP/TSP) | 400 – 800 | Direct nonylphenol replacement; acts as a plasticizer and accelerator[]. |
| MSP v.2 (PCC Group) | SP Blend (MSP/DSP/TSP) | 400 – 800 | Balanced pot-life with very good hardening acceleration action[3]. |
| BX AO SP (Baoxu) | High DSP/TSP Blend | 3200 – 5000 | Heavy-duty stabilization; primarily used for rubber anti-aging and plastics[7]. |
Experimental Protocol: Self-Validating Viscosity & Curing Kinetics Workflow
To ensure rigorous scientific integrity, the evaluation of SP diluents must employ a self-validating experimental design. This protocol prevents false positives where a diluent might successfully lower viscosity but fatally compromise the final polymer network.
Step 1: Baseline Rheometry (Neat Diluent)
-
Action: Measure the dynamic viscosity of the neat commercial SP diluent using a Cone and Plate Rheometer (e.g., Anton Paar MCR series) at 25°C with a constant shear rate of 10 s⁻¹.
-
Causality: A cone and plate geometry is critical here; it ensures a uniform shear rate across the entire sample radius, providing absolute viscosity values necessary for characterizing non-Newtonian polymer precursors.
Step 2: Formulation and Mixed Viscosity Validation
-
Action: Blend the SP diluent with a standard Bisphenol-A (BPA) epoxy resin at a 15% w/w ratio. Introduce a polyether diamine hardener at the required stoichiometric ratio[]. Immediately record the mixed viscosity.
-
Self-Validation: Compare the empirical mixed viscosity against the theoretical viscosity predicted by the Arrhenius mixture rule. If the empirical viscosity is significantly higher than predicted, it indicates that the hydroxyl groups on the SP are prematurely catalyzing the amine-epoxy ring-opening reaction prior to application[4].
Step 3: Thermal Curing Profiling (DSC)
-
Action: Subject the uncured mixture to Differential Scanning Calorimetry (DSC). Execute a dynamic temperature sweep from 25°C to 200°C at a ramp rate of 10°C/min to capture the exothermic heat of reaction (ΔH).
-
Causality: The hydroxyl (OH) groups of the styrenated phenol hydrogen-bond with the epoxide oxygen. This polarization makes the epoxide ring more susceptible to nucleophilic attack by the amine hardener[2]. Diluents with higher MSP content will exhibit a lower onset temperature for the exothermic peak due to higher molecular mobility and reduced steric hindrance.
Step 4: Post-Cure Glass Transition (Tg) Correlation
-
Action: Cool the DSC sample and perform a second heating scan to determine the cured polymer's Glass Transition Temperature (Tg).
-
Self-Validation: Plot the percentage reduction in Tg against the percentage drop in initial application viscosity. A successful formulation must demonstrate a non-linear advantage: a massive reduction in application viscosity (improving leveling and workability) with only a marginal depression in the final Tg. This internally validates that the diluent is efficiently plasticizing the wet state without disrupting the final crosslink density.
Protocol Visualization
Workflow for self-validating the rheological and curing kinetics of SP diluents.
References
-
Title: MSP v.2 Styrenated phenol | Source: PCC Group | URL: [Link]
-
Title: MSP v.1 Styrenated Phenol | Source: PCC Group | URL: [Link]
- Title: US20160207859A1 - Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin | Source: Google Patents | URL
-
Title: Low-VOC Epoxy Flooring France & Belgium - Dropox™ 601-603 | Source: DRC Resins | URL: [Link]
-
Title: Styrenated phenol, 61788-44-1, Antioxidant BX AO SP | Source: Baoxu | URL: [Link]
-
Title: Styrenated Phenol -Mono styrenated Phenol(MSP) | Source: Shandong Fengquan New Materials | URL: [Link]
- Title: EP3153537A1 - Heavy-duty epoxy coating composition including styrenated phenol | Source: Google Patents | URL
Sources
- 1. drcresins.com [drcresins.com]
- 2. US20160207859A1 - Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin - Google Patents [patents.google.com]
- 3. MSP v.2 Styrenized Phenol. PCC Group! [products.pcc.eu]
- 4. EP3153537A1 - Heavy-duty epoxy coating composition including styrenated phenol and method of preparing the same - Google Patents [patents.google.com]
- 5. MSP v.1 Styrenated Phenol. PCC Group! [products.pcc.eu]
- 6. Styrenated Phenol MSP-Shandong Fengquan New Materials Co., Ltd [fengquanchem.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
A Comprehensive Guide to the Safe Disposal of 3,5-Dimethyl-2-(1-phenylethyl)phenol
For laboratory personnel, including researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe working environment and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dimethyl-2-(1-phenylethyl)phenol.
Understanding the Hazard: The Rationale for Stringent Disposal
Substituted phenols as a class of compounds present significant health and environmental risks. The structural analogue, 3,5-Dimethylphenol, is classified as highly toxic and corrosive. It can cause severe burns to the skin, eyes, and respiratory tract upon contact[1][2]. Ingestion or absorption through the skin can lead to systemic toxicity, potentially affecting the kidneys, liver, and central nervous system[1]. Furthermore, many phenolic compounds are harmful to aquatic life, necessitating procedures that prevent their release into the environment[2][3].
The disposal plan outlined below is designed to mitigate these risks through a systematic approach of containment, segregation, and professional waste management.
Essential Pre-Disposal Safety Measures
Before commencing any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Given the corrosive nature of phenols, consider double-gloving.
-
Body Protection: A lab coat, a chemical-resistant apron, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors.
Engineering Controls
-
Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control to be used when handling this compound.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3,5-Dimethyl-2-(1-phenylethyl)phenol is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[4][5].
Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of 3,5-Dimethyl-2-(1-phenylethyl)phenol waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3,5-Dimethyl-2-(1-phenylethyl)phenol," and the associated hazards (e.g., "Toxic," "Corrosive").
-
Compatibility: Do not mix this waste with other chemical waste streams unless their compatibility has been verified. 3,5-Dimethylphenol is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents[1][2].
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid 3,5-Dimethyl-2-(1-phenylethyl)phenol directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as pipette tips, weighing paper, and contaminated gloves, must also be disposed of in the same hazardous waste container.
-
Storage of Hazardous Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from the incompatible materials mentioned above.
-
The storage location should be a designated satellite accumulation area for hazardous waste.
Arranging for Final Disposal
-
Licensed Disposal Company: The ultimate disposal of 3,5-Dimethyl-2-(1-phenylethyl)phenol must be handled by a licensed and reputable hazardous waste disposal company[2]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Incineration: A common and effective disposal method for this type of organic waste is high-temperature incineration in a facility equipped with appropriate emission controls, such as a chemical scrubber[2].
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Small Spills:
-
Wearing the appropriate PPE, dampen the spilled solid material with 60-70% ethanol to prevent dust formation[1].
-
Carefully transfer the dampened material and any absorbent used into the designated hazardous waste container using non-sparking tools.
-
Decontaminate the spill area with a 60-70% ethanol solution, followed by a thorough wash with soap and water[1]. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.
Data Summary and Visual Workflow
To provide a quick reference, the following table summarizes the key properties of the structural analogue, 3,5-Dimethylphenol.
| Property | Value | Source |
| CAS Number | 108-68-9 | [6] |
| Molecular Formula | C₈H₁₀O | [6] |
| Molecular Weight | 122.16 g/mol | [6] |
| Appearance | Solid | [2] |
| Melting Point | 61-66 °C | [2] |
| Boiling Point | 222 °C | [2] |
| Incompatible Materials | Bases, Acid chlorides, Acid anhydrides, Oxidizing agents, Brass, Copper | [2] |
The following diagram illustrates the logical workflow for the proper disposal of 3,5-Dimethyl-2-(1-phenylethyl)phenol.
Sources
- 1. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Phenol, 3,5-dimethyl- (CAS 108-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Personal protective equipment for handling 3,5-Dimethyl-2-(1-phenylethyl)phenol
CAS Number: 5828-69-3 Synonyms: Styrenated phenol (isomer specific); 2,4-Dimethyl-6-(1-phenylethyl)phenol (structural isomer variance common in commercial grades) Date of Issue: March 4, 2026
Executive Hazard Assessment
Immediate Action Required: Treat this compound as a high-risk skin absorber and severe irritant/corrosive .
While often classified as an irritant (H315/H319) in dilute commercial mixtures, the pure isolated isomer 3,5-Dimethyl-2-(1-phenylethyl)phenol exhibits the lipophilic characteristics typical of alkyl-substituted phenols. This lipophilicity facilitates rapid dermal penetration, carrying the toxic phenolic moiety into the systemic circulation.
Critical Hazards:
-
Dermal Toxicity: High potential for rapid absorption. Unlike simple acids, phenolic burns act as a local anesthetic, meaning tissue damage may occur before pain is felt.
-
Aquatic Toxicity: Classified as Chronic Aquatic Category 2 (H411).[1][2] Strict containment is required; no drain disposal.
-
Sensitization: Potential for respiratory and skin sensitization upon prolonged exposure.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling pure stock (>95%) or concentrated solutions (>10%).
Hand Protection Strategy
The "Nitrile Fallacy": Standard nitrile exam gloves offer insufficient protection against prolonged contact with alkyl phenols. The non-polar alkyl group (1-phenylethyl) increases the chemical's affinity for the nitrile polymer, accelerating permeation.
| Task Risk Level | Primary Glove Layer | Secondary Glove Layer | Max Wear Time |
| High Risk (Spill cleanup, Stock transfer) | Laminate Film (Silver Shield/4H) or Butyl Rubber (>0.5mm) | Nitrile (outer layer for grip) | 4 Hours |
| Moderate Risk (Standard reaction setup) | High-Grade Nitrile (min 8 mil) | Nitrile (inner layer, 4-5 mil) | 30 Minutes (Splash only) |
| Low Risk (Handling sealed vials) | Nitrile (5 mil) | N/A | 60 Minutes |
Expert Insight: If you splash the glove, change it immediately . Do not wait for the breakthrough time. The occlusion effect of the glove can enhance absorption if the chemical penetrates.
Body & Eye Defense
-
Respiratory: Handling must occur within a certified chemical fume hood. If working outside containment (e.g., maintenance), a full-face respirator with Organic Vapor/P100 cartridges is required.
-
Eyes: Safety glasses are insufficient for liquid handling. Indirect-vent chemical splash goggles are mandatory. A face shield is required for volumes >50 mL.
-
Body: Standard cotton lab coat. For high-volume transfer, add a Tyvek® or chemically resistant apron to prevent soak-through to clothing.
Operational Handling Protocol
Storage & Stability[3]
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Alkyl phenols are susceptible to oxidation, forming quinones which are often more toxic and sensitizing.
-
Temperature: Cool, dry area (2-8°C preferred for long-term analytical standards; Room Temp acceptable for bulk synthesis grades).
-
Segregation: Store away from strong oxidizers (peroxides, nitrates) and strong bases.
Workflow Visualization: PPE Decision Logic
Caption: Decision logic for selecting appropriate PPE based on volume and risk potential.
Emergency Response & Decontamination
The "PEG Protocol" (Critical Safety Mechanism)
Water alone is often ineffective at removing phenols from skin due to their low solubility and high affinity for lipids. Protocol:
-
Immediate Action: Wipe off excess chemical with a dry cloth (do not spread it).
-
Solubilization: Immediately apply Polyethylene Glycol 300 or 400 (PEG 300/400) or a mixture of PEG/Ethanol (2:1) to the affected area.[3]
-
Why? PEG acts as a solvent that extracts the phenol from the skin layers more effectively than water.
-
-
Flushing: Wash with copious amounts of water after PEG application.
-
Medical: Seek evaluation. Phenol absorption can cause delayed systemic effects (arrhythmia, kidney damage).
Spill Management Workflow
Caption: Step-by-step spill response emphasizing the prohibition of combustible absorbents.
Disposal & Waste Management
Waste Category: Toxic Organic / Phenolic Waste.
-
Segregation: Do not mix with strong acids or oxidizers in the waste stream.
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must explicitly state "Contains Alkyl Phenols" and "Marine Pollutant."
-
Deactivation (Laboratory Scale Only): For trace amounts on glassware, rinse with a dilute alkaline solution (5% NaOH) to form the water-soluble phenolate salt, then dispose of the rinsate as hazardous waste. Do not attempt bulk neutralization.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Phenol, 3,5-dimethyl- (Data for structural analogs). NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link]
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol Handling and PEG Decontamination. Retrieved March 4, 2026, from [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
